molecular formula C9H8BrNO B175677 4-(4-Bromophenyl)azetidin-2-one CAS No. 103247-89-8

4-(4-Bromophenyl)azetidin-2-one

Cat. No.: B175677
CAS No.: 103247-89-8
M. Wt: 226.07 g/mol
InChI Key: YSIKXVRYGIZALB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)azetidin-2-one is a β-lactam (azetidin-2-one) scaffold of significant interest in medicinal chemistry research. The core azetidin-2-one structure is a privileged pharmacophore, historically known for its antibiotic properties in penicillin and cephalosporin classes, and has since been exploited for a diverse range of biological activities . Current scientific investigations highlight the potential of substituted azetidin-2-one derivatives, particularly in oncology. Research demonstrates that specific derivatives exhibit potent anticancer activity against breast cancer cell lines such as MCF-7, with some compounds showing a high percentage of inhibition in cytotoxicity assays . Structure-activity relationship (SAR) studies indicate that para-substituted halogen and nitro derivatives on the phenyl ring often contribute to this remarkable efficacy against cancer cells . Beyond oncology, this chemical scaffold shows promising broad-spectrum antimicrobial potential . Synthesized derivatives have been evaluated against various microbial strains, with some compounds displaying significant activity and lower minimum inhibitory concentration (MIC) values compared to standard reference drugs . The molecule also serves as a key intermediate for developing cholesterol absorption inhibitors , exemplified by the marketed drug ezetimibe, which shares the 1,4-diaryl azetidin-2-one structure . The versatility of the β-lactam ring makes it a valuable template for designing enzyme inhibitors, including those targeting β-lactamases and various serine proteases, which are relevant in cardiovascular disease, inflammation, and antibiotic resistance . For researchers, 4-(4-bromophenyl)azetidin-2-one represents a versatile building block for synthesizing novel chemical entities to explore new mechanisms of action in these therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-6(2-4-7)8-5-9(12)11-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIKXVRYGIZALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103247-89-8
Record name 4-(4-bromophenyl)azetidin-2-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characteristics of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of the Azetidin-2-one Scaffold

The azetidin-2-one ring system is a cornerstone of medicinal chemistry, most famously recognized as the core structure of β-lactam antibiotics.[1] The inherent ring strain of this four-membered lactam imparts a unique reactivity that is pivotal to its biological activity.[2] Beyond antibacterial applications, azetidin-2-one derivatives have been explored for a wide range of therapeutic uses, including as cholesterol absorption inhibitors, and as anticancer, anti-inflammatory, and anticonvulsant agents.[3] The physicochemical properties of a specific derivative, such as 4-(4-Bromophenyl)azetidin-2-one, dictate its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately its efficacy and safety.

This guide is structured to provide a deep dive into these critical parameters, offering both theoretical understanding and practical experimental guidance.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. 4-(4-Bromophenyl)azetidin-2-one possesses a well-defined architecture that influences all its other physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₈BrNO[Parchem]
Molecular Weight 226.07 g/mol [BLDpharm]
CAS Number 103247-89-8[Fluorochem]
Canonical SMILES C1C(NC1=O)C2=CC=C(C=C2)Br[PubChemLite]
InChI Key YSIKXVRYGIZALB-UHFFFAOYSA-N[Fluorochem]

digraph "4-(4-Bromophenyl)azetidin-2-one" {
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node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
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// Atom nodes N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="-1.2,0!"]; O3 [label="O", pos="-2.2,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="1.2,0!"]; C6 [label="C", pos="2.4,0.5!"]; C7 [label="C", pos="3.6,0!"]; C8 [label="C", pos="3.6,-1!"]; C9 [label="C", pos="2.4,-1.5!"]; C10 [label="C", pos="1.2,-1!"]; Br11 [label="Br", pos="5,-1.5!"]; H1[label="H", pos="-0.5,1.2!"]; H2[label="H", pos="-0.5,-1.7!"]; H3[label="H", pos="1.5,0.7!"]; H4[label="H", pos="2.4,1.5!"]; H5[label="H", pos="4.5,0.5!"]; H6[label="H", pos="2.4,-2.5!"]; H7 [label="H", pos="0.3,-1.7!"];

// Bonds N1 -- C2 [len=1.2]; C2 -- O3 [len=1.0, style=double]; C2 -- C4 [len=1.2]; C4 -- C5 [len=1.2]; C5 -- N1 [len=1.2]; C5 -- C6 [len=1.2]; C6 -- C7 [len=1.2]; C7 -- C8 [len=1.2, style=double]; C8 -- C9 [len=1.2]; C9 -- C10 [len=1.2, style=double]; C10 -- C5 [len=1.2]; C8 -- Br11 [len=1.5]; N1 -- H1[len=0.8]; C4 -- H2[len=0.8]; C5 -- H3[len=0.8]; C6 -- H4[len=0.8]; C7 -- H5[len=0.8]; C9 -- H6[len=0.8]; C10 -- H7 [len=0.8];

}

Caption: 2D structure of 4-(4-Bromophenyl)azetidin-2-one.

Spectroscopic Profile

The spectroscopic signature of a molecule is its fingerprint, providing invaluable information for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons (C₆H₄): The protons on the bromophenyl ring are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-7.6 ppm). The para-substitution pattern will likely result in an AA'BB' system, which may appear as two distinct doublets.

  • Azetidinone Ring Protons:

    • CH (C4): The proton at the C4 position, being adjacent to the aromatic ring and the nitrogen atom, is expected to be the most downfield of the ring protons, likely in the range of δ 4.5-5.5 ppm.[4]

    • CH₂ (C3): The methylene protons at the C3 position are diastereotopic due to the chiral center at C4.[4] They are expected to resonate as complex multiplets in the range of δ 3.0-4.5 ppm, with geminal and vicinal coupling to the C4 proton.[4]

    • NH: The amide proton (N-H) signal is typically broad and its chemical shift is solvent-dependent, often appearing in the range of δ 7.0-9.0 ppm.[4]

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the β-lactam ring is a key indicator and is expected to have a chemical shift in the range of δ 165-180 ppm.[4]

  • Aromatic Carbons: The carbons of the bromophenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the bromine atom will be significantly influenced by the halogen's electronic effects.

  • Azetidinone Ring Carbons:

    • C4: The carbon at the C4 position is expected to resonate in the range of δ 50-70 ppm.[4]

    • C3: The methylene carbon at the C3 position is expected to appear in the range of δ 40-60 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule.

Key Expected IR Absorption Bands:

  • C=O Stretch (β-lactam): The carbonyl stretching vibration of the azetidin-2-one ring is a highly characteristic and intense band. Due to the ring strain, this absorption occurs at a higher frequency than that of a typical acyclic amide, generally in the range of 1730-1770 cm⁻¹ .[5] The presence of a halogen on the adjacent phenyl ring may slightly increase this frequency.[3]

  • N-H Stretch: A moderate absorption band corresponding to the N-H stretching vibration is expected in the region of 3200-3300 cm⁻¹ .

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500-680 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Mass Spectrum Characteristics:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] Therefore, two molecular ion peaks of almost equal intensity will be observed at m/z = 225 and m/z = 227.

  • Predicted Adducts: Predicted m/z values for common adducts are presented in the table below.[7]

AdductPredicted m/z
[M+H]⁺225.98621
[M+Na]⁺247.96815
[M-H]⁻223.97165

Physicochemical Properties and Their Significance in Drug Development

Melting Point and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of the purity and the strength of intermolecular forces.

  • Predicted Melting Point: While no experimental data is readily available, based on related structures, 4-(4-Bromophenyl)azetidin-2-one is expected to be a solid at room temperature with a relatively high melting point due to its aromatic ring and the potential for hydrogen bonding.

  • Predicted Boiling Point: Due to its molecular weight and polar nature, a high boiling point is anticipated. Organobromine compounds generally have lower volatility compared to their chlorine counterparts.[8]

Solubility

Solubility is a critical parameter for drug delivery and formulation. Poor aqueous solubility can be a major hurdle in drug development.

  • Predicted Solubility: The presence of the polar lactam group suggests some potential for aqueous solubility, while the bromophenyl group is lipophilic. Therefore, 4-(4-Bromophenyl)azetidin-2-one is predicted to have low to moderate solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

  • Predicted XlogP: 1.5[7]

  • Interpretation: A logP value of 1.5 indicates that the compound is more soluble in the lipid phase (octanol) than in the aqueous phase, but it is not excessively lipophilic. This value is within the desirable range for many orally administered drugs according to Lipinski's Rule of Five.[9][10]

Acidity (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding.

  • Amide N-H: The N-H proton of the azetidin-2-one is weakly acidic. Simple amides typically have pKa values in the range of 15-18, making them very weak acids.[11]

  • Protonated Carbonyl: The carbonyl oxygen can be protonated under strongly acidic conditions, but the pKa of the conjugate acid is typically very low (negative).

Experimental Protocols for Physicochemical Characterization

For definitive characterization, the following experimental protocols are recommended.

Determination of Melting Point

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis P1 Pulverize Sample P2 Pack into Capillary Tube P1->P2 M1 Place in Melting Point Apparatus M2 Heat Slowly (1-2 °C/min) M1->M2 M3 Record Temperature Range (Onset to Complete Liquefaction) M2->M3 A1 Compare with Literature/Predicted Values M3->A1 A2 Assess Purity (Sharp vs. Broad Range) M3->A2

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation: A small amount of the crystalline 4-(4-Bromophenyl)azetidin-2-one is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[3]

Determination of Aqueous Solubility

Solubility_Determination S1 Add Excess Solid to Water S2 Equilibrate (e.g., Shake at Constant Temp for 24h) S1->S2 S3 Separate Saturated Solution (Centrifugation/Filtration) S2->S3 S4 Quantify Solute Concentration (e.g., HPLC, UV-Vis) S3->S4

Caption: Shake-Flask Method for Solubility Determination.

Protocol (Shake-Flask Method):

  • Sample Preparation: An excess amount of solid 4-(4-Bromophenyl)azetidin-2-one is added to a known volume of water in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible spectrophotometry.

Stability and Reactivity Considerations

The β-lactam ring is susceptible to hydrolysis, particularly under acidic or basic conditions. The stability of 4-(4-Bromophenyl)azetidin-2-one will be influenced by the electronic effects of the bromophenyl substituent. The four-membered ring is strained, making it a reactive electrophile, which is the basis for the biological activity of many β-lactam compounds.[2]

Relevance to Drug Discovery: Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to evaluate the "drug-likeness" of a compound and its potential for oral bioavailability.[9][10]

Lipinski's RuleValue for 4-(4-Bromophenyl)azetidin-2-oneCompliance
Molecular Weight < 500 Da226.07 DaYes
logP < 51.5 (Predicted)Yes
Hydrogen Bond Donors ≤ 51 (N-H)Yes
Hydrogen Bond Acceptors ≤ 101 (C=O)Yes

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of 4-(4-Bromophenyl)azetidin-2-one. By combining predicted data with established experimental protocols, we have constructed a comprehensive profile of this molecule. The compound's favorable Lipinski profile, coupled with the proven therapeutic potential of the azetidin-2-one scaffold, makes it an attractive candidate for further investigation in drug discovery programs. The information and methodologies presented herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and pharmaceutical development.

References

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 2014.
  • GARDP Revive. Lipinski's Rule of 5. Available at: [Link].

  • PubChemLite. 4-(4-bromophenyl)azetidin-2-one (C9H8BrNO). Available at: [Link].

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595–600.
  • University of Calgary. Melting point determination. Available at: [Link].

  • Wikipedia. Lipinski's rule of five. Available at: [Link].

  • YouTube. Bromo pattern in Mass Spectrometry. Available at: [Link].

  • Oreate AI Blog. Understanding the pKa of Amides: A Key to Organic Chemistry. Available at: [Link].

  • ResearchGate. Physical-Chemical Properties and Estimated Environmental Fate of Brominated and Iodinated Organic Compounds. Available at: [Link].

  • College of Saint Benedict & Saint John's University. ms isotopes: Br and Cl. Available at: [Link].

  • Shodhganga. 1.2 Azetidinones (~-Lactams). Available at: [Link].

  • Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Available at: [Link].

  • Wikipedia. Staudinger synthesis. Available at: [Link].

  • Organic Chemistry Portal. Staudinger Reaction. Available at: [Link].

Sources

Introduction: The Significance of the Azetidin-2-one Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

<_-4.0-37>## An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenyl)azetidin-2-one: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring system that stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its profound impact stems from its presence in a vast array of clinically significant molecules, most notably the β-lactam antibiotics, which have revolutionized the treatment of bacterial infections.[1][3] Beyond their antibacterial prowess, molecules incorporating the azetidin-2-one scaffold have demonstrated a remarkable breadth of biological activities, including cholesterol absorption inhibition, and potential applications in treating neurodegenerative diseases and coagulation disorders.[1][4] The strained nature of the four-membered ring imparts a unique reactivity, making it a versatile synthetic intermediate for a variety of nitrogen-containing compounds.[2]

This guide focuses on the synthesis of a specific, valuable derivative: 4-(4-Bromophenyl)azetidin-2-one. The presence of the bromophenyl moiety offers a strategic handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of more complex pharmaceutical agents. This document provides a detailed exploration of the primary synthetic routes to this compound, with a critical focus on the selection and properties of the requisite starting materials.

Strategic Approaches to the Synthesis of 4-(4-Bromophenyl)azetidin-2-one

The construction of the 4-(4-Bromophenyl)azetidin-2-one ring can be achieved through several established synthetic strategies. The choice of method often depends on factors such as desired stereochemistry, substrate availability, and scalability. This guide will delve into two of the most prominent and reliable methods: the Staudinger [2+2] cycloaddition and the Reformatsky reaction.

The Staudinger [2+2] Cycloaddition: A Convergent and Versatile Route

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a powerful and widely employed method for the construction of β-lactams.[5][6][7] This reaction is prized for its convergent nature, bringing together two key fragments in a single, ring-forming step.

Core Starting Materials:

  • Imine Component: N-(4-bromobenzylidene)aniline or a related imine.

  • Ketene Precursor: Chloroacetyl chloride or a similar activated acetic acid derivative.

  • Base: Typically a tertiary amine, such as triethylamine (TEA).

Causality Behind Experimental Choices:

The selection of these starting materials is dictated by the fundamental mechanism of the Staudinger reaction. The imine, specifically the nitrogen atom, acts as the nucleophile, while the ketene, generated in situ from the chloroacetyl chloride and triethylamine, serves as the electrophile.[7] The 4-bromobenzaldehyde is the precursor to the imine, providing the desired 4-bromophenyl substituent at the C4 position of the azetidinone ring.[8][9] Aniline or a substituted aniline is used to form the other part of the imine, which will ultimately be the N1 substituent of the β-lactam.

Staudinger_Synthesis cluster_imine Imine Formation cluster_lactam β-Lactam Formation 4-Bromobenzaldehyde 4-Bromobenzaldehyde Imine_Formation Condensation (e.g., Ethanol, Reflux) 4-Bromobenzaldehyde->Imine_Formation Aniline Aniline Aniline->Imine_Formation N-(4-bromobenzylidene)aniline N-(4-bromobenzylidene)aniline Imine_Formation->N-(4-bromobenzylidene)aniline Staudinger_Reaction [2+2] Cycloaddition (e.g., Dichloromethane, 0°C to RT) N-(4-bromobenzylidene)aniline->Staudinger_Reaction Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Staudinger_Reaction Triethylamine Triethylamine Triethylamine->Staudinger_Reaction 4-(4-Bromophenyl)azetidin-2-one 4-(4-Bromophenyl)azetidin-2-one Staudinger_Reaction->4-(4-Bromophenyl)azetidin-2-one

Caption: Staudinger synthesis workflow for 4-(4-Bromophenyl)azetidin-2-one.

Detailed Experimental Protocols:

Protocol 1: Synthesis of N-(4-bromobenzylidene)aniline (Imine Formation)

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) and aniline (1 equivalent) in absolute ethanol.

  • Reaction: Reflux the mixture for 4-6 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.[10]

Protocol 2: Synthesis of 4-(4-Bromophenyl)azetidin-2-one (Staudinger Cycloaddition)

  • Reactant Setup: To a solution of N-(4-bromobenzylidene)aniline (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0°C, add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.[11]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data Summary Table:

Starting MaterialMolar Mass ( g/mol )Key PropertiesSupplier Examples
4-Bromobenzaldehyde185.02White to light yellow crystalline solid.Sigma-Aldrich, TCI
Aniline93.13Colorless to pale yellow oily liquid.Acros Organics, Alfa Aesar
Chloroacetyl chloride112.94Colorless to light yellow fuming liquid.Sigma-Aldrich, TCI
Triethylamine101.19Colorless liquid with a strong fishy odor.Fisher Scientific, J.T. Baker
The Reformatsky Reaction: An Organozinc-Mediated Approach

The Reformatsky reaction provides an alternative route to β-lactams through the reaction of an organozinc reagent (a Reformatsky enolate) with an imine.[12][13] This method is particularly useful when specific stereochemical outcomes are desired and offers a different set of compatible functional groups compared to the Staudinger synthesis.

Core Starting Materials:

  • Imine Component: N-(4-bromobenzylidene)aniline (prepared as in the Staudinger route).

  • α-Halo Ester: Ethyl bromoacetate.[14]

  • Metal: Activated zinc metal (dust or turnings).[15]

Causality Behind Experimental Choices:

The cornerstone of the Reformatsky reaction is the in situ formation of an organozinc reagent from ethyl bromoacetate and zinc metal.[13] This "Reformatsky enolate" is less reactive than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation of the ester.[12] The organozinc reagent then undergoes nucleophilic addition to the imine, N-(4-bromobenzylidene)aniline, to form a zinc alkoxide intermediate, which upon acidic workup, cyclizes to the β-lactam. The use of zinc is crucial for its ability to insert into the carbon-halogen bond of the α-halo ester under relatively mild conditions.[16][17]

Reformatsky_Synthesis cluster_reformatsky_reagent Reformatsky Reagent Formation cluster_lactam_formation β-Lactam Formation Ethyl_bromoacetate Ethyl bromoacetate Reagent_Formation Activation (e.g., Iodine, THF) Ethyl_bromoacetate->Reagent_Formation Zinc Zinc Zinc->Reagent_Formation Organozinc_Reagent Organozinc Reagent (Reformatsky Enolate) Reagent_Formation->Organozinc_Reagent Addition_Reaction Nucleophilic Addition (e.g., THF, Reflux) Organozinc_Reagent->Addition_Reaction N-(4-bromobenzylidene)aniline N-(4-bromobenzylidene)aniline N-(4-bromobenzylidene)aniline->Addition_Reaction Intermediate Zinc Alkoxide Intermediate Addition_Reaction->Intermediate Cyclization Acidic Workup & Cyclization Intermediate->Cyclization 4-(4-Bromophenyl)azetidin-2-one 4-(4-Bromophenyl)azetidin-2-one Cyclization->4-(4-Bromophenyl)azetidin-2-one

Caption: Reformatsky reaction workflow for 4-(4-Bromophenyl)azetidin-2-one.

Detailed Experimental Protocol:

  • Zinc Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place zinc dust (2 equivalents) and a small crystal of iodine in anhydrous tetrahydrofuran (THF). Heat the mixture gently until the color of the iodine disappears, indicating activation of the zinc.

  • Reformatsky Reagent Formation: To the activated zinc suspension, add a solution of ethyl bromoacetate (1.5 equivalents) in anhydrous THF dropwise, maintaining a gentle reflux.

  • Reaction with Imine: Once the formation of the organozinc reagent is complete (indicated by the consumption of zinc), add a solution of N-(4-bromobenzylidene)aniline (1 equivalent) in anhydrous THF dropwise. Reflux the reaction mixture for 4-6 hours.

  • Work-up and Cyclization: Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 4-(4-Bromophenyl)azetidin-2-one.

Data Summary Table:

Starting MaterialMolar Mass ( g/mol )Key PropertiesSupplier Examples
Ethyl bromoacetate167.00Colorless to yellowish liquid, lachrymator.[18]Sigma-Aldrich, TCI
Zinc (dust)65.38Bluish-gray, odorless powder.Alfa Aesar, Strem Chemicals
N-(4-bromobenzylidene)aniline260.13Prepared from 4-bromobenzaldehyde and aniline.Synthesized in-house

Conclusion: Strategic Selection of Starting Materials for a Versatile Building Block

The synthesis of 4-(4-Bromophenyl)azetidin-2-one is a critical step in the development of numerous potential therapeutic agents. Both the Staudinger cycloaddition and the Reformatsky reaction offer reliable and well-established pathways to this valuable intermediate. The choice between these methods will depend on the specific requirements of the synthetic campaign, including stereochemical considerations, functional group tolerance, and scalability.

A thorough understanding of the properties and reactivity of the starting materials—4-bromobenzaldehyde, aniline, chloroacetyl chloride, ethyl bromoacetate, and zinc—is paramount to the successful execution of these syntheses. This guide has provided a detailed overview of these key reagents, the rationale behind their use, and step-by-step protocols for their application. By leveraging this knowledge, researchers and drug development professionals can efficiently and effectively produce 4-(4-Bromophenyl)azetidin-2-one, paving the way for the discovery of novel and impactful medicines.

References

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  • Thomas, S., et al. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 10), 1501-1506. [Link]

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The Azetidin-2-one Core: A Journey from Serendipitous Mold to Synthetic Marvels

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Ring That Revolutionized Medicine

At the heart of a vast and indispensable class of antibiotics lies a deceptively simple, four-membered heterocyclic amide: the azetidin-2-one, more commonly known as the β-lactam ring.[1] This strained cyclic structure is the pharmacophore responsible for the antibacterial activity of penicillins, cephalosporins, carbapenems, and monobactams.[2][3] These agents have saved countless lives by targeting and inhibiting the biosynthesis of the bacterial cell wall, a structure essential for microbial survival but absent in humans, providing a remarkable degree of selective toxicity.[1][4] This guide delves into the rich history of the azetidin-2-one core, from its serendipitous discovery in a natural mold to the elegant synthetic strategies devised to harness its power, and the ongoing battle against bacterial resistance that continues to drive innovation.

Part 1: A Fortuitous Observation - The Dawn of the Antibiotic Era

The story of the azetidin-2-one core begins not in a chemist's flask, but on a bacteriologist's bench. In 1928, Scottish physician Alexander Fleming at St. Mary's Hospital in London made a now-legendary observation.[5][6] He noticed that a culture plate of Staphylococcus aureus had been accidentally contaminated by a green mold, Penicillium notatum (later identified as Penicillium rubens), and that the bacteria in the vicinity of the mold had been lysed.[5][7] Fleming isolated the mold, grew it in a fluid medium, and found that it produced a substance he named "penicillin," which was capable of killing many common bacteria.[5][7]

While Fleming recognized the therapeutic potential, the instability of the active compound made it difficult to isolate and purify. The critical breakthrough came a decade later, in the late 1930s, when a team at the University of Oxford, led by Australian pathologist Howard Florey and British biochemist Ernst Boris Chain, successfully isolated and purified penicillin.[5][6] By 1941, they had produced enough of an injectable form of the drug to begin clinical trials, which proved its remarkable efficacy against bacterial infections.[6][8] This monumental achievement, which ushered in the age of antibiotics, was recognized with the 1945 Nobel Prize in Physiology or Medicine, shared by Fleming, Florey, and Chain.[7][8]

The true chemical nature of penicillin, however, remained a puzzle. It was the pioneering work of Dorothy Hodgkin and her team, using the technique of X-ray crystallography, that finally confirmed the structure in 1945.[6][8] The analysis revealed the presence of the novel and highly strained azetidin-2-one ring fused to a thiazolidine ring, a structural feature that was initially met with skepticism but was ultimately proven correct.[6]

Part 2: The Synthetic Genesis - Staudinger's Prescient Cycloaddition

Remarkably, the first chemical synthesis of an azetidin-2-one ring was achieved long before its discovery in penicillin. In 1907, the German chemist Hermann Staudinger reported a novel reaction: the [2+2] cycloaddition of a ketene with an imine to form a β-lactam.[9][10] This reaction, now known as the Staudinger synthesis, was a curiosity at the time but gained immense importance decades later when the structure of penicillin was elucidated.[10]

Causality in Experimental Design: The Staudinger Synthesis

The logic of the Staudinger synthesis lies in the complementary reactivity of its components. The ketene, with its electron-deficient central carbon, acts as an electrophile. The imine, with its nucleophilic nitrogen atom, attacks this electrophilic carbon. The reaction is not a concerted cycloaddition but proceeds through a stepwise mechanism involving a zwitterionic intermediate.[11] The subsequent, often rate-determining, step is the intramolecular ring closure to yield the stable four-membered azetidin-2-one ring.[11]

The stereochemical outcome of the reaction is a critical consideration. The geometry of the starting imine and the electronic properties of the substituents on both reactants influence whether the cis or trans β-lactam is formed.[11] This predictability and control are what make the Staudinger synthesis a powerful tool in organic chemistry.

Experimental Protocol: A Classic Staudinger [2+2] Cycloaddition

The following is a representative protocol for the synthesis of a 1,4-diaryl-3-chloro-azetidin-2-one, a common β-lactam scaffold.

Objective: To synthesize a substituted β-lactam via the Staudinger cycloaddition of a ketene (generated in situ from an acyl chloride) and an imine (Schiff base).

Materials:

  • Substituted Schiff base (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

  • Preparation: A solution of the Schiff base (1.0 eq) and triethylamine (1.5 eq) is prepared in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: The reaction mixture is cooled to 0°C in an ice bath with constant stirring. This is crucial to control the exothermic reaction and minimize side-product formation.

  • Ketene Generation and Reaction: Chloroacetyl chloride (1.2 eq) is dissolved in a small amount of anhydrous DCM and added dropwise to the stirred solution over 30 minutes using a dropping funnel. The triethylamine acts as a base to dehydrohalogenate the chloroacetyl chloride, generating the highly reactive chloroketene in situ, which is immediately trapped by the imine.[1]

  • Reaction Progression: The reaction is allowed to stir at 0°C for 2 hours and then at room temperature for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is washed sequentially with water, 5% NaHCO₃ solution, and brine to remove unreacted starting materials and salts.

  • Isolation: The organic layer is separated, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure azetidin-2-one.[11]

Part 3: Unraveling the Mechanism of Action

The antibacterial power of the azetidin-2-one core lies in its ability to mimic a key component of bacterial cell wall synthesis. β-lactam antibiotics are structural analogues of the D-alanyl-D-alanine dipeptide, the terminal residues of the nascent peptidoglycan chains that form the bacterial cell wall.[12]

These antibiotics act by inhibiting enzymes known as penicillin-binding proteins (PBPs), which are bacterial DD-transpeptidases.[1][4] The function of these enzymes is to catalyze the final cross-linking step in peptidoglycan synthesis, a process that gives the cell wall its structural integrity.[12] By binding to the active site serine of a PBP, the strained β-lactam ring undergoes irreversible acylation, opening the ring and forming a stable, inactive covalent adduct with the enzyme.[12][13] This inactivation of PBPs prevents the formation of a functional cell wall, leading to cell lysis and bacterial death.[1]

Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 β-Lactam Antibiotic Action PBP Penicillin-Binding Protein (PBP) (Active Enzyme) Wall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Wall Catalyzes Cross-linking InactivePBP Inactive Acyl-Enzyme Complex PBP->InactivePBP Acylation Peptidoglycan Peptidoglycan Precursors (D-Ala-D-Ala) Peptidoglycan->PBP Substrate BetaLactam Azetidin-2-one (β-Lactam Antibiotic) BetaLactam->PBP Irreversible Inhibition Lysis Cell Lysis and Death InactivePBP->Lysis Inhibition of Cell Wall Synthesis Leads to

Caption: Mechanism of β-Lactam Antibiotic Action.

Part 4: The Inevitable Challenge - Resistance and Chemical Evolution

Soon after the widespread introduction of penicillin, a formidable challenge emerged: bacterial resistance.[8] As early as the 1940s, penicillin-resistant strains of bacteria were identified.[12][13] The primary mechanism of this resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the azetidin-2-one ring, inactivating the antibiotic before it can reach its PBP target.[4][7]

This threat prompted an intense search for new β-lactam antibiotics that were resistant to enzymatic degradation. This led to the development of semi-synthetic penicillins.[7] The key to this strategy was the isolation of 6-aminopenicillanic acid (6-APA), the core nucleus of penicillin.[7] By chemically acylating the free amino group of 6-APA with various side chains, chemists could create a vast library of novel penicillins with improved properties, such as stability to β-lactamases (e.g., methicillin, oxacillin) and a broader spectrum of activity.[7][12]

Synthetic_Penicillin_Workflow PenG Penicillin G (from Fermentation) APA 6-Aminopenicillanic Acid (6-APA) PenG->APA Enzymatic or Chemical Cleavage SemiSynth Semi-Synthetic Penicillin (e.g., Ampicillin, Amoxicillin) APA->SemiSynth Acylation SideChain Acyl Chloride (R-COCl) SideChain->SemiSynth

Caption: Workflow for Semi-Synthetic Penicillin Development.

Part 5: Expanding the Azetidin-2-one Family

The fundamental importance of the azetidin-2-one core spurred exploration for other natural and synthetic sources, leading to the discovery of new classes of β-lactam antibiotics.

Cephalosporins

In 1945, Giuseppe Brotzu isolated the fungus Cephalosporium acremonium from a sewage outfall in Sardinia.[14] This fungus produced compounds, later isolated and characterized by researchers including Edward Abraham and Guy Newton, that contained a β-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-aminocephalosporanic acid nucleus.[14] This discovery gave rise to the cephalosporins, a major class of broad-spectrum antibiotics that are now categorized into five generations based on their antimicrobial activity.[2]

Monobactams

For decades, it was believed that the β-lactam ring needed to be fused to a second ring to possess antibacterial activity. This dogma was overturned in the late 1970s and early 1980s with the discovery of monobactams.[15][16] These are monocyclic β-lactam antibiotics, meaning the azetidin-2-one ring is not fused to another ring.[2][17] Although the first naturally occurring monobactams isolated from bacteria like Chromobacterium violaceum had weak activity, chemical modification of the side chains led to the development of potent drugs like aztreonam.[15][16] Aztreonam is unique in that it specifically targets aerobic Gram-negative bacteria, including Pseudomonas aeruginosa, while having little effect on Gram-positive or anaerobic bacteria.[15][18]

Class of β-LactamCore StructureYear of Discovery/DevelopmentKey Features
Penicillins Azetidin-2-one fused to a thiazolidine ring1928 (Discovery), 1940s (Development)The first class of antibiotics; many semi-synthetic variants exist.[5][7]
Cephalosporins Azetidin-2-one fused to a dihydrothiazine ring1945 (Discovery)Broad-spectrum activity; classified into five generations.[2][14]
Carbapenems Azetidin-2-one fused to a five-membered ring with a double bond1970sUltra-broad spectrum of activity; highly resistant to most β-lactamases.[2]
Monobactams Unfused, monocyclic azetidin-2-one ringLate 1970sNarrow spectrum, primarily against aerobic Gram-negative bacteria.[15][16]

Conclusion: The Enduring Legacy and Future Horizons

From a chance observation on a petri dish to a cornerstone of medicinal chemistry, the discovery and development of the azetidin-2-one core is a testament to scientific inquiry and innovation. It transformed the treatment of infectious diseases and laid the groundwork for modern drug discovery. The ongoing challenge of antimicrobial resistance ensures that research into this remarkable scaffold continues. Future efforts are focused on designing novel β-lactam structures that can evade resistance mechanisms, developing new β-lactamase inhibitors to protect existing drugs, and exploring new therapeutic applications for this versatile chemical entity beyond its antibacterial role. The simple four-membered ring of azetidin-2-one will undoubtedly continue to be a source of inspiration and a vital tool in the fight for global health for years to come.

References

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Harnessing the Reactivity of Bromine: A Technical Guide to the Therapeutic Potential of Brominated Azetidinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-azetidinone, or β-lactam, ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics.[1][2][3] However, the therapeutic utility of this strained four-membered heterocycle extends far beyond antibacterial action, with derivatives showing promise as anticancer, anti-inflammatory, and cholesterol-lowering agents.[1][2][4][5] This guide delves into a specific, highly reactive class of these compounds: brominated azetidinones. We will explore how the strategic incorporation of a bromine atom onto the β-lactam scaffold profoundly influences its chemical reactivity and biological activity, opening new avenues for drug development. This document provides researchers, scientists, and drug development professionals with an in-depth analysis of the synthesis, mechanisms of action, and therapeutic relevance of these potent molecules, grounded in field-proven insights and comprehensive references.

Introduction: The Significance of the Azetidinone Core and the Role of Bromination

The efficacy of β-lactam antibiotics stems from the inherent ring strain of the 2-azetidinone nucleus, which makes it susceptible to nucleophilic attack.[5] In bacteria, these molecules act as mechanism-based inhibitors of D,D-transpeptidase (also known as penicillin-binding proteins or PBPs), an enzyme crucial for the final step of peptidoglycan cell wall synthesis.[3] This inhibition leads to cell lysis and death.[3]

The therapeutic landscape, however, is continually challenged by the rise of antibiotic resistance, often mediated by bacterial β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring.[6] This has driven chemists to modify the core azetidinone structure to enhance potency, broaden the spectrum of activity, and overcome resistance.

Why Bromine?

Halogenation is a powerful tool in medicinal chemistry for modulating a drug's pharmacokinetic and pharmacodynamic properties. Incorporating a bromine atom, particularly at the C3 position of the azetidinone ring, introduces several key changes:

  • Increased Electrophilicity: Bromine is an electron-withdrawing group. Its presence on the carbon adjacent to the carbonyl group (the β-position) increases the electrophilicity of the carbonyl carbon. This heightened reactivity can enhance the molecule's ability to acylate its biological target, potentially leading to more potent enzyme inhibition.[4]

  • Steric and Conformational Effects: The size of the bromine atom can influence how the molecule fits into an active site, potentially improving binding affinity or altering selectivity.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the drug's half-life.

This guide will focus on the synthesis of these modified compounds and their demonstrated potential in two key therapeutic areas: oncology and infectious diseases.

Synthesis of Brominated Azetidinones: A Validated Protocol

The most common and versatile method for constructing the 2-azetidinone ring is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine.[7] To produce brominated variants, bromoacetyl chloride is often used as the ketene precursor.

Experimental Protocol: Synthesis of a 3-Bromo-1,4-diaryl-2-azetidinone

This protocol describes a representative synthesis adapted from established methodologies for creating 3-halogenated β-lactams.[8][9][10] The causality behind each step is explained to provide a self-validating system for researchers.

Workflow Diagram:

G cluster_0 Part 1: Imine Formation cluster_1 Part 2: Staudinger Cycloaddition cluster_2 Part 3: Purification A Aromatic Aldehyde + Aromatic Amine B Reflux in Ethanol (Catalyst: Glacial Acetic Acid) A->B C Schiff Base (Imine) (Intermediate 1) B->C D Schiff Base (1) in Dioxane F Stir at 0-5°C, then Room Temp D->F E Bromoacetyl Chloride + Triethylamine (TEA) E->F G Crude Brominated Azetidinone F->G H Pour into Ice Water G->H I Filter & Wash Solid H->I J Recrystallize from Ethanol I->J K Pure Crystalline Product J->K

Caption: General workflow for the synthesis of 3-bromo-2-azetidinones.

Step-by-Step Methodology:

  • Imine (Schiff Base) Formation:

    • Procedure: To a solution of an appropriate aromatic aldehyde (10 mmol) in ethanol (30 mL), add a few drops of glacial acetic acid. Then, add an equimolar amount of a substituted aromatic amine (10 mmol). Reflux the mixture for 4-6 hours.

    • Causality: The aldehyde and amine undergo a condensation reaction to form the imine. Glacial acetic acid acts as a catalyst, protonating the aldehyde's carbonyl oxygen to make the carbonyl carbon more electrophilic and facilitating the dehydration step. Refluxing provides the necessary energy to drive the reaction to completion.

    • Work-up: Cool the reaction mixture to room temperature. The solid Schiff base product that precipitates is collected by filtration, washed with cold ethanol, and dried. The purity can be checked by TLC and melting point analysis.

  • [2+2] Cycloaddition (Azetidinone Formation):

    • Procedure: In a flask, dissolve the synthesized Schiff base (5 mmol) in anhydrous 1,4-dioxane (25 mL). To this solution, add triethylamine (TEA) (5.5 mmol). Cool the mixture to 0-5°C in an ice bath. Add a solution of bromoacetyl chloride (5.5 mmol) in 1,4-dioxane (10 mL) dropwise over 30 minutes with constant stirring. After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the reaction to proceed at room temperature for 12-18 hours.

    • Causality: Triethylamine is a non-nucleophilic base that reacts with the acidic α-proton of bromoacetyl chloride to form a bromoketene in situ. The highly reactive bromoketene then undergoes a concerted [2+2] cycloaddition with the C=N double bond of the imine to form the four-membered azetidinone ring. Dioxane is used as an aprotic solvent to prevent reaction with the ketene intermediate. The initial low temperature controls the exothermic reaction and minimizes side product formation.

    • Work-up: Monitor the reaction by TLC. Once complete, pour the reaction mixture into ice-cold water. The solid product precipitates out. Collect the crude product by vacuum filtration, wash thoroughly with water to remove triethylammonium hydrochloride salt, and dry.

  • Purification:

    • Procedure: Recrystallize the crude solid from absolute ethanol.

    • Causality: Recrystallization is a standard technique to purify solid organic compounds. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

    • Validation: The final product's structure and purity should be confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Therapeutic Applications and Mechanisms of Action

The introduction of bromine significantly enhances the biological activity profile of azetidinones, leading to promising candidates in oncology and infectious disease research.

Anticancer Activity

Recent studies have highlighted the potential of brominated azetidinones as potent anti-proliferative agents, particularly against breast cancer cell lines.[11]

Mechanism of Action: Inhibition of the AKT/GSK-3β Pathway

A key signaling pathway often dysregulated in cancer is the PI3K/AKT pathway, which promotes cell survival and proliferation. A series of synthesized 2-azetidinone derivatives, including a brominated compound, demonstrated significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells while showing minimal effect on normal mammary epithelial cells.[11]

The lead brominated compound, a derivative of 2-bromo ethyl acrylonitrile (referred to as 19w), exhibited potent activity with low micromolar IC₅₀ values.[11] Mechanistic studies revealed that this compound acts by inhibiting the AKT signaling pathway.[11]

  • Direct Target: Molecular docking studies confirmed that the compound interacts with the ATP-binding catalytic site of AKT1.[11]

  • Downstream Effects: Treatment with the brominated azetidinone led to a dose-dependent decrease in the phosphorylation of both AKT and its downstream target, Glycogen Synthase Kinase 3 Beta (GSK-3β).[11] This inhibition leads to cell cycle arrest at the G1 phase and the induction of apoptosis, evidenced by an increased expression of pro-apoptotic genes like p53 and Bax.[11]

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Activates GSK3B GSK-3β AKT->GSK3B Inhibits Proliferation Cell Survival & Proliferation AKT->Proliferation Promotes Apoptosis Apoptosis GSK3B->Apoptosis Promotes BromoAzetidinone Brominated Azetidinone (19w) BromoAzetidinone->AKT INHIBITS

Caption: Inhibition of the AKT/GSK-3β survival pathway by a brominated azetidinone.

Quantitative Data Summary:

CompoundTarget Cell LineIC₅₀ (μM)Reference
Derivative of 2-bromo ethyl acrylonitrile (19w)MCF-7 (Breast Cancer)5.79 ± 0.01[11]
Derivative of 2-bromo ethyl acrylonitrile (19w)MDA-MB-231 (Breast Cancer)6.86 ± 0.009[11]
Antibacterial Activity

While the classic β-lactam mechanism involves inhibiting cell wall synthesis, halogenated monocyclic β-lactams have shown broad-spectrum activity, including against resistant strains.[8][12] The increased reactivity endowed by the bromine atom can enhance their ability to acylate the serine residue in the active site of Penicillin-Binding Proteins (PBPs).

A large number of 3-chloro monocyclic β-lactams have been shown to possess powerful antibacterial activity.[8] While specific data for brominated analogues is often integrated with other halogenated compounds, the principle remains the same. The electron-withdrawing nature of the halogen enhances the reactivity of the β-lactam ring, making it a more potent inhibitor of bacterial PBP enzymes.[4] This can help overcome certain forms of resistance and improve efficacy against both Gram-positive and Gram-negative bacteria.[8][12] For instance, studies on various N-substituted-3-chloro-2-azetidinones have shown good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[8]

Structure-Activity Relationships (SAR)

The therapeutic efficacy of brominated azetidinones is not solely dependent on the presence of bromine but is finely tuned by the substituents at other positions of the ring (N1 and C4).

  • N1-Substituent: The nature of the group attached to the nitrogen atom is critical. Large, aromatic groups are common and significantly influence the molecule's overall biological profile, including its ability to bind to specific targets like the ATP-binding pocket of AKT1.[11]

  • C3-Halogen: As discussed, a halogen at the C3 position generally increases reactivity and potency. The choice between chlorine and bromine can subtly alter activity, though they are often considered together in initial screening.[4][8]

  • C4-Substituent: The group at the C4 position, often an aryl group derived from the starting aldehyde, plays a crucial role in orienting the molecule within the target's active site.[12][13]

Future Perspectives and Challenges

Brominated azetidinones represent a promising class of compounds with significant therapeutic potential. Their enhanced chemical reactivity makes them potent inhibitors of key cellular enzymes. However, this same reactivity presents challenges.

  • Selectivity: The high reactivity could lead to off-target effects and potential toxicity. Future drug design must focus on refining the substituents on the azetidinone ring to steer the molecule towards its intended target and away from others.

  • Stability: The strained, reactive ring can be susceptible to hydrolysis. Formulation and drug delivery strategies may be required to protect the compound in vivo before it reaches its site of action.

  • Resistance: In the antibacterial context, while these compounds may overcome some resistance mechanisms, bacteria are adept at evolving. Continuous development and understanding of new resistance mechanisms, such as mutations in PBPs or efflux pumps, will be necessary.

References

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). International Journal of Pharmaceutical Sciences Review and Research, 29(2), 24-33. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). Molecules, 20(9), 16566-16586. [Link]

  • Geesala, R., et al. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European Journal of Medicinal Chemistry, 124, 544-558. [Link]

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2007). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 11(3), 245-267. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). International Journal of Pharmaceutical Quality Assurance, 15(1), 242-248. [Link]

  • Chavan, A. A., & Pai, N. R. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2467-2477. [Link]

  • THE CHEMISTRY AND PHARMACOLOGICAL POTENTIAL OF 2- AZETIDINONES INCORPORATED WITH HALOGEN ATOMS AND CYANO GROUPS: A REVIEW. (n.d.). ResearchGate. [Link]

  • Sahoo, B. M., et al. (2022). Therapeutic potentials of β-lactam: A scaffold for new drug development. In New Drug Development. Elsevier. [Link]

  • Nishida, H., et al. (1995). Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position. The Journal of Antibiotics, 48(8), 834-844. [Link]

  • Meegan, M. J., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 26(11), 3326. [Link]

  • Ojima, I. (2008). Advances in the chemistry of β-lactam and its medicinal applications. Journal of Medicinal Chemistry, 51(1), 1-26. [Link]

  • Devprakash, U. N., & Senthil Kumar, G. P. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. [Link]

  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2023). Egyptian Journal of Chemistry, 66(10), 1-6. [Link]

  • Andresini, M., Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 28(4), 1838. [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2005). Molecules, 10(4), 507-516. [Link]

  • Lee, M., & Lee, J. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. Antibiotics, 13(3), 263. [Link]

  • Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684-3693. [Link]

  • Carr, M., et al. (2023). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 28(18), 6500. [Link]

  • Synthesis, characterization and antimicrobial activity of azetidinone and thiazolidinone derivatives. (2019). AIP Conference Proceedings, 2062(1), 020002. [Link]

  • Bailly, C. (2021). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Molecules, 26(11), 3169. [Link]

  • Al-Juburi, S. A., & Al-Amiery, A. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4439. [Link]

  • Abdul-Aziz, M. H., et al. (2023). The clinical application of beta-lactam antibiotic therapeutic drug monitoring in the critical care setting. Expert Review of Clinical Pharmacology, 16(10), 915-927. [Link]

  • Iacono, M., et al. (2023). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. Molecules, 28(12), 4668. [Link]

Sources

An In-Depth Technical Guide to Exploring the Chemical Space of 4-Substituted β-Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of the Four-Membered Ring

The β-lactam (azetidin-2-one) nucleus is arguably one of the most impactful scaffolds in the history of medicinal chemistry.[1] Its fame is rooted in the discovery of penicillin and the subsequent generations of antibiotics that have saved countless lives.[1][2] However, the chemical and therapeutic potential of this strained four-membered heterocycle extends far beyond its antibacterial origins.[3] The reactivity endowed by its ring strain makes it a versatile synthetic intermediate, while modifications to its core structure have unlocked novel therapeutic applications, including cholesterol absorption inhibitors, anticancer agents, and potent enzyme inhibitors.[1][3]

Central to harnessing this potential is the strategic functionalization of the β-lactam ring. Each position (N1, C3, and C4) offers a vector for chemical modification to modulate biological activity, pharmacokinetic properties, and target specificity.[4] This guide focuses specifically on the C4 position , a critical node that directly influences stereochemistry, stability, and the interaction of the molecule with its biological targets. By exploring the chemical space of 4-substituted β-lactams, researchers can fine-tune existing therapeutic agents and discover entirely new classes of bioactive molecules.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It is designed not as a rigid set of instructions, but as a foundational resource that explains the causality behind synthetic choices, details field-proven methodologies, and provides a framework for the rational design and synthesis of novel 4-substituted β-lactam derivatives.

Part 1: Strategic Synthesis of the 4-Substituted β-Lactam Core

The construction of the azetidin-2-one ring with a desired substituent at the C4 position is the foundational challenge. The choice of synthetic route is dictated by factors such as desired stereochemistry, substrate scope, scalability, and the nature of the C4 substituent itself.

The Staudinger [2+2] Cycloaddition: A Cornerstone Methodology

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most convergent and widely utilized methods for β-lactam synthesis.[2][3] The C4 substituent of the final product is derived directly from the imine component, making this a highly modular approach.

Mechanistic Causality: The reaction proceeds via the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, followed by a conrotatory ring closure. The stereochemical outcome—cis or trans diastereoselectivity with respect to the C3 and C4 protons—is a critical consideration. While the specific outcome depends on the substituents, reaction conditions, and the mechanism of ketene generation, many variations have been developed to control this aspect. For instance, the use of polyaromatic imines often leads exclusively to trans-β-lactams.[1]

Workflow Visualization: Staudinger Cycloaddition

Staudinger_Workflow cluster_cycloaddition [2+2] Cycloaddition AcidChloride Acid Chloride (R1-CH2-COCl) Ketene Ketene (R1-CH=C=O) AcidChloride->Ketene - HCl Base Tertiary Amine (e.g., Et3N) Base->AcidChloride Imine Imine (R2-CH=N-R3) Ketene->Imine Reaction BetaLactam 4-Substituted β-Lactam Imine->BetaLactam

Caption: General workflow of the Staudinger synthesis of 4-substituted β-lactams.

Field-Proven Insights: The choice of base and solvent is critical. Triethylamine in a non-polar solvent like toluene or dichloromethane is standard. For sensitive substrates or to improve diastereoselectivity, milder bases or catalytic approaches are employed. The in situ generation of the ketene from the corresponding acid chloride is the most common and practical approach, preventing the polymerization of the highly reactive ketene intermediate.[1]

The Kinugasa Reaction: A Copper-Catalyzed Route

The Kinugasa reaction offers a powerful alternative, particularly for accessing chiral β-lactams. This reaction involves the copper-catalyzed cycloaddition of a terminal alkyne and a nitrone. The C4 substituent is derived from the nitrone component.

Mechanistic Causality: The reaction is believed to proceed through a copper acetylide intermediate, which undergoes a [3+2] cycloaddition with the nitrone to form a copper-containing five-membered ring (an isoxazolidine intermediate).[2] This intermediate then rearranges to form a copper enolate of the β-lactam, which is subsequently protonated to yield the final product. The use of chiral ligands on the copper catalyst allows for high levels of enantioselectivity.[2]

Advancements & Applications: Recent developments have expanded this reaction's scope to include interrupted Kinugasa reactions, where the intermediate copper enolate is trapped by an electrophile before protonation. This allows for the synthesis of highly functionalized β-lactams, such as those with α-sulfur or spirocyclic moieties, in a single step.[2]

Other Key Synthetic Approaches

While the Staudinger and Kinugasa reactions are workhorses, a comprehensive understanding requires familiarity with other powerful methods.

  • Reformatsky-Type Reactions: The reaction of an ester enolate with an imine can produce β-lactams. Rhodium-hydride catalyzed variants have been shown to generate syn-β-lactams with high diastereoselectivity.[5] This method is valuable for creating specific stereoisomers.

  • Intramolecular C-H Insertion: Rhodium-catalyzed intramolecular C-H insertion of α-diazoacetamides is a powerful method for forming the β-lactam ring, often yielding trans-β-lactams exclusively.[3] This approach is particularly useful in the synthesis of carbapenem precursors.[3]

  • Functional Group Interconversion: It is often strategic to synthesize a versatile 4-substituted β-lactam intermediate, such as a 4-formyl- or 4-carbomethoxy-β-lactam, which can then be elaborated into a library of analogues through standard organic transformations.[3] This approach decouples the synthesis of the core ring from the diversification of the C4 substituent.

Part 2: Structure-Activity Relationships (SAR) at the C4 Position

The substituent at the C4 position has a profound impact on the biological activity of the β-lactam. Understanding these relationships is key to rational drug design.

Modulating Antibacterial Potency and Spectrum

In the context of antibiotics, the C4 substituent can influence everything from target affinity (penicillin-binding proteins, PBPs) to stability against bacterial defense mechanisms.

  • Steric and Electronic Effects: The size, shape, and electronic nature of the C4 group can affect how the molecule fits into the active site of PBPs. Small alkyl or functionalized alkyl groups are common in many antibiotic classes.

  • Stability Against β-Lactamases: β-Lactamase enzymes are the primary mechanism of resistance to β-lactam antibiotics.[6] A bulky or strategically placed C4 substituent can sterically hinder the approach of the β-lactamase, protecting the labile amide bond from hydrolysis.

  • Pharmacokinetic Properties: The C4 substituent can be modified to improve properties like solubility, cell permeability, and metabolic stability, which are crucial for a successful drug candidate.

Designing β-Lactamase Inhibitors (BLIs)

A fascinating application of C4-substitution is the conversion of a poor antibiotic into a potent β-lactamase inhibitor. These compounds act as "suicide substrates," irreversibly acylating the β-lactamase to protect a co-administered antibiotic. The C4 position can be functionalized with groups that facilitate this inhibitory mechanism.

Beyond Antibiotics: Exploring New Therapeutic Frontiers

The versatility of the 4-substituted β-lactam scaffold is evident in its diverse biological activities outside of infectious disease.

  • Cholesterol Absorption Inhibitors: Ezetimibe, a highly successful cholesterol-lowering drug, features a 4-(4-fluorophenyl)-substituted β-lactam core. The specific stereochemistry and substitution pattern at C3 and C4 are critical for its activity.

  • Anticancer Agents: Numerous monocyclic and bicyclic β-lactams have demonstrated cytotoxic effects against various cancer cell lines.[1] The C4-aryl substitution is a common feature in many of these compounds.

  • Enzyme Inhibition: 4-substituted β-lactams have been developed as potent and selective inhibitors of various proteases, such as human leukocyte elastase (HLE).[1]

Data Summary: SAR of C4-Substituents

C4 Substituent TypeGeneral Biological Effect/ApplicationRationale/Example
Alkyl/Functionalized Alkyl Core component of many antibiotics; can provide β-lactamase stability.The C4-carboxy group in carbapenems is crucial for PBP binding.
Aryl/Heteroaryl Often found in anticancer and cholesterol-lowering agents.[1]Provides a rigid scaffold for interaction with non-bacterial targets. E.g., the 4-phenyl group in Ezetimibe.
Acylamino/Sulfonamido Can enhance stability and modulate antibacterial spectrum.[1]Electron-withdrawing groups can influence the reactivity of the β-lactam carbonyl.
Spirocyclic Systems Introduces conformational rigidity and explores novel chemical space.Can improve target affinity by locking the molecule into a bioactive conformation.

Part 3: Field-Validated Experimental Protocols

Theoretical knowledge must be paired with practical, reproducible methodologies. The following protocols are presented as self-validating systems, grounded in established literature.

Protocol 3.1: Synthesis of a trans-4-Aryl-β-Lactam via Staudinger Cycloaddition

This protocol describes a representative synthesis of a trans-1,4-diaryl-3-phenoxy-azetidin-2-one, a common scaffold in medicinal chemistry exploration.

Objective: To synthesize a C4-aryl substituted β-lactam with high trans diastereoselectivity.

Materials:

  • Appropriate Schiff base (Imine) (1.0 eq)

  • Phenoxyacetyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add the imine (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the reaction rate and minimize side products.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Ketene Precursor Addition: Add a solution of phenoxyacetyl chloride (1.2 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes via the dropping funnel. The slow addition maintains a low concentration of the ketene precursor, favoring the desired cycloaddition over polymerization.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification (Crude): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Final): Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure trans-β-lactam. The trans isomer is typically less polar and elutes first.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The coupling constant (J-value) between the C3 and C4 protons in the ¹H NMR spectrum is diagnostic for the stereochemistry (trans J ≈ 2 Hz, cis J ≈ 5 Hz).

Protocol 3.2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a synthesized β-lactam that inhibits the visible growth of a target bacterium.

Materials:

  • Synthesized β-lactam compound, dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the β-lactam compound in MHB directly in the 96-well plate. A typical concentration range might be 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Visualization: β-Lactamase Inhibition Mechanism

BLI_Mechanism cluster_binding Initial Binding cluster_inactivation Covalent Inactivation BL β-Lactamase (Ser-OH) Complex Enzyme-Inhibitor Complex BL->Complex BLI 4-Substituted β-Lactam Inhibitor BLI->Complex AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation (Ring Opening) Rearrangement Rearranged/ Stable Adduct AcylEnzyme->Rearrangement Inactivation

Caption: Covalent inhibition of a serine-β-lactamase by a 4-substituted inhibitor.

Conclusion and Future Outlook

The chemical space of 4-substituted β-lactams is vast, fertile, and far from fully explored. While classical methods like the Staudinger cycloaddition provide robust access to these scaffolds, modern catalytic and stereoselective methodologies are continuously expanding the boundaries of what is synthetically feasible.[2][5] The ability to precisely install diverse functionalities at the C4 position allows for the fine-tuning of biological activity, offering a rational path to overcoming challenges like antibiotic resistance and discovering treatments for a wide range of diseases.[2][6]

The future of this field lies in the integration of innovative synthesis with a deeper understanding of biological targets. The development of novel catalytic cycles for asymmetric synthesis, the use of C4-substituents to create bifunctional molecules or targeted drug conjugates, and the application of computational chemistry to predict SAR will undoubtedly lead to the next generation of powerful β-lactam-based therapeutics.

References

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Saura-Sanmartin, A., & Andreu-Ardil, L. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry, 21(16), 3349-3363. [Link]

  • Toma, L. (2010). Novel and Recent Synthesis and Applications of β-Lactams. In Topics in Heterocyclic Chemistry (Vol. 22, pp. 135-211). Springer. [Link]

  • He, Y., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules, 29(1), 241. [Link]

  • Elander, R. P. (2003). β-Lactams and β-Lactamase Inhibitors: An Overview. Applied Microbiology and Biotechnology, 61(5-6), 385-392. [Link]

  • Savoia, D. (2021). The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. Molecules, 26(11), 3169. [Link]

  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(28), 3164-3195. [Link]

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Methodological & Application

Application Notes and Protocols for the Staudinger [2+2] Cycloaddition Synthesis of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of the β-Lactam Ring

The β-lactam (azetidin-2-one) motif is a cornerstone of medicinal chemistry, most notably as the core structural element in the penicillin and cephalosporin families of antibiotics.[1] Its inherent ring strain makes it a potent acylating agent for bacterial transpeptidases, enzymes crucial for cell wall biosynthesis. Beyond its antibacterial prowess, the azetidin-2-one scaffold is a versatile building block in organic synthesis, finding applications in the development of various therapeutic agents.[2][3] The Staudinger [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains a powerful and widely utilized method for the construction of this critical heterocyclic system.[4][5] This application note provides a detailed protocol for the synthesis of a specific β-lactam, 4-(4-Bromophenyl)azetidin-2-one, a compound with potential for further functionalization in drug discovery programs.

Mechanistic Insights: The Stepwise Nature of the Staudinger Cycloaddition

Contrary to a concerted [2+2] cycloaddition, which is thermally forbidden by the Woodward-Hoffmann rules, the Staudinger reaction proceeds through a stepwise mechanism.[6] The reaction commences with the nucleophilic attack of the imine nitrogen onto the electrophilic carbonyl carbon of the ketene.[1][5][7] This initial step forms a zwitterionic intermediate.[5][7] Subsequent conrotatory ring closure of this intermediate yields the final β-lactam product.[5] The stereochemical outcome of the reaction is determined during this ring-closing step.[7]

Staudinger_Mechanism R1 Imine Int Int R1->Int Nucleophilic Attack R2 Ketene R2->Int plus1 + Prod β-Lactam Int->Prod Conrotatory Ring Closure Workflow A Dissolve Imine and TEA in Dioxane B Cool to 0 °C A->B D Dropwise Addition B->D C Prepare Chloroacetyl Chloride Solution C->D E Warm to RT and Stir D->E F Filter Triethylammonium Chloride E->F G Concentrate Filtrate F->G H Recrystallize Product G->H I Characterize Final Product H->I

Sources

The Strategic Application of 4-(4-Bromophenyl)azetidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The β-lactam (2-azetidinone) ring is a cornerstone of medicinal chemistry, most famously recognized as the active core of penicillin and cephalosporin antibiotics. However, the versatility of this strained four-membered heterocycle extends far beyond antibacterial applications. Strategic substitutions on the azetidinone scaffold have unlocked a diverse array of pharmacological activities. Among these, 4-(4-Bromophenyl)azetidin-2-one has emerged as a pivotal building block and a pharmacophore of significant interest, particularly in the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the applications of 4-(4-Bromophenyl)azetidin-2-one, offering detailed protocols and insights for researchers, scientists, and drug development professionals. We will delve into its primary role as a key intermediate in the synthesis of cholesterol absorption inhibitors and explore its potential as a scaffold for new antimicrobial and anticancer agents.

Part 1: A Critical Intermediate in Cholesterol Absorption Inhibitors

The most prominent application of the 4-phenylazetidin-2-one scaffold is in the field of cardiovascular medicine, specifically as the core of cholesterol absorption inhibitors. The landmark drug Ezetimibe , a potent agent that lowers plasma cholesterol levels, features a substituted 4-phenylazetidin-2-one core.[1][2] Ezetimibe functions by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol and other sterols in the small intestine.[3] By blocking this transporter, ezetimibe reduces the amount of cholesterol absorbed from the diet and biliary secretions, leading to a decrease in circulating low-density lipoprotein (LDL) cholesterol.[1]

The 4-(4-Bromophenyl)azetidin-2-one moiety serves as a crucial precursor in many synthetic routes to ezetimibe and its analogs. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to introduce the necessary pharmacophoric elements for potent NPC1L1 inhibition. While the direct cholesterol-lowering activity of 4-(4-Bromophenyl)azetidin-2-one itself is not extensively documented, its derivatives have shown significant promise.[4][5]

Mechanism of Action: Cholesterol Absorption Inhibition

The following diagram illustrates the role of the 4-phenylazetidin-2-one scaffold in blocking cholesterol absorption in an intestinal enterocyte.

Figure 1: Mechanism of Cholesterol Absorption Inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Transporter Cholesterol->NPC1L1 Absorption Chylomicrons Chylomicron Formation NPC1L1->Chylomicrons Cholesterol Transport Azetidinone 4-Phenylazetidin-2-one (e.g., Ezetimibe) Azetidinone->NPC1L1 Inhibition Blood To Liver Chylomicrons->Blood

Caption: Inhibition of the NPC1L1 transporter by 4-phenylazetidin-2-one derivatives.

Synthetic Protocol: Staudinger Synthesis of 4-(4-Bromophenyl)azetidin-2-one

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and reliable method for constructing the β-lactam ring.[6][7] The following protocol details the synthesis of 4-(4-Bromophenyl)azetidin-2-one via this method, which involves the reaction of a Schiff base with chloroacetyl chloride in the presence of a base.[8][9]

Step 1: Synthesis of the Schiff Base (Imine)

  • Reactants: In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. The acid catalyzes the dehydration reaction.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the Schiff base. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: Cycloaddition to form 4-(4-Bromophenyl)azetidin-2-one

  • Reactants: Dissolve the synthesized Schiff base (1 equivalent) in a suitable anhydrous solvent like 1,4-dioxane or dichloromethane in a three-necked flask equipped with a dropping funnel and a condenser.

  • Base: Add triethylamine (TEA) (1.2 equivalents) to the solution. TEA acts as a base to neutralize the HCl formed during the reaction.

  • Cyclizing Agent: Slowly add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution at 0°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-(4-Bromophenyl)azetidin-2-one.

Figure 2: Staudinger Synthesis Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: [2+2] Cycloaddition Reactants1 4-Bromoaniline + 4-Bromobenzaldehyde Reaction1 Reflux with Glacial Acetic Acid Reactants1->Reaction1 Product1 Schiff Base (Imine) Reaction1->Product1 Reactants2 Schiff Base + Chloroacetyl Chloride Product1->Reactants2 Intermediate Reaction2 Reflux with Triethylamine Reactants2->Reaction2 Product2 4-(4-Bromophenyl)azetidin-2-one Reaction2->Product2

Caption: General workflow for the Staudinger synthesis of 4-(4-Bromophenyl)azetidin-2-one.

Part 2: A Versatile Scaffold for Antimicrobial and Anticancer Agents

Beyond its role in cardiovascular drug discovery, the 4-(4-Bromophenyl)azetidin-2-one scaffold is a promising platform for developing novel antimicrobial and anticancer agents. The inherent reactivity of the β-lactam ring, coupled with the potential for diverse substitutions at the N1, C3, and C4 positions, allows for the creation of extensive compound libraries for biological screening.[10][11]

Antimicrobial Applications

Numerous studies have demonstrated the broad-spectrum antimicrobial activity of various azetidin-2-one derivatives.[8][12] The presence of a substituted phenyl ring at the C4 position is often associated with potent antibacterial and antifungal properties. The bromophenyl group, in particular, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Furthermore, the bromine atom can participate in halogen bonding, which can contribute to stronger interactions with biological targets.

Derivatives of 4-(4-Bromophenyl)azetidin-2-one have been synthesized and evaluated against a range of bacterial and fungal strains, with some compounds exhibiting activity comparable to or even exceeding that of standard antibiotics.[8]

Anticancer Potential

The azetidin-2-one ring has also been incorporated into molecules with significant anticancer activity.[8] The mechanism of action for these compounds can vary, with some acting as tubulin polymerization inhibitors, while others may induce apoptosis through different pathways. The rigid structure of the β-lactam ring can serve as a scaffold to orient pharmacophoric groups in a specific spatial arrangement, leading to high-affinity binding to cancer-related targets. The 4-(4-bromophenyl) group can be a key feature for structure-activity relationships in this context.

Table 1: Biological Activities of Representative Azetidin-2-one Derivatives

Derivative ClassTarget/ActivityExample Organism/Cell LineReference
4-Aryl-azetidin-2-onesAntibacterialBacillus subtilis, Escherichia coli[9]
4-Substituted phenyl-azetidin-2-onesAntifungalAspergillus niger, Colletotrichum capsici[10]
1,4-Disubstituted azetidin-2-onesAnticancer (MCF-7)Human breast adenocarcinoma[8]
4-Aryl-azetidin-2-onesAntioxidantDPPH radical scavenging[8]

Part 3: Future Perspectives and Conclusion

4-(4-Bromophenyl)azetidin-2-one stands as a testament to the enduring importance of the β-lactam scaffold in medicinal chemistry. Its primary and well-established application as a key intermediate in the synthesis of cholesterol absorption inhibitors like ezetimibe underscores its value in addressing major global health challenges. The synthetic accessibility of this compound, particularly through robust methods like the Staudinger synthesis, ensures its continued relevance in drug development pipelines.

Furthermore, the growing body of research on the antimicrobial and anticancer activities of azetidin-2-one derivatives highlights the untapped potential of the 4-(4-Bromophenyl)azetidin-2-one core. The presence of the bromine atom offers a strategic point for diversification, enabling the exploration of a vast chemical space for the discovery of new therapeutic agents.

For researchers and scientists in the field, 4-(4-Bromophenyl)azetidin-2-one represents not just a synthetic intermediate, but a gateway to novel pharmacophores with the potential to impact a wide range of diseases. Future investigations should focus on elucidating the specific structure-activity relationships of its derivatives to unlock their full therapeutic potential.

References

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (URL: [Link])

  • Staudinger Synthesis. (URL: [Link])

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. (URL: [Link])

  • Process for the synthesis of ezetimibe and intermedi
  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL: [Link])

  • Azetidinone: Different methods of synthesis and its biological profile. (URL: [Link])

  • (4S)-(4 -hydroxyphenyl)-2-azetidinone (SCH 58235): a designed, potent, orally active inhibitor of cholesterol absorption. (URL: [Link])

  • Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction. (URL: [Link])

  • Ezetimibe intermediate compound. (URL: [Link])

  • Staudinger synthesis - Wikipedia. (URL: [Link])

  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. (URL: https://www.tsijournals.com/articles/synthesis-and-biological-activity-of-44bromophenyl24arylhydrazono3methyl55bromopyridin2ylimino45dihydro-pyrazol1yl13thiazole-der.pdf)
  • Cholesterol absorption inhibitors – Knowledge and References. (URL: [Link])

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (URL: [Link])

  • PROCESS FOR THE PRODUCTION OF EZETIMIBE AND INTERMEDIATES USED IN THIS PROCESS. (URL: [Link])

  • (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (URL: [Link])

  • Method for synthesizing important ezetimibe intermediate-(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1, 3-oxazolidine-2-ketone. (URL: )
  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (URL: [Link])

  • Azetidine synthesis. (URL: [Link])

  • Synthesis and Modeling of Ezetimibe Analogues. (URL: [Link])

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME NEW SUBSTITUTED AZETIDINE DERIVATIVES. (URL: [Link])

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (URL: [Link])

  • 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. (URL: [Link])

  • First Discovery of Cholesterol-Lowering Activity of Parthenolide as NPC1L1 Inhibitor. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Azetidinone Scaffold

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most notably as the core structural motif of the vast family of β-lactam antibiotics, including penicillins and cephalosporins.[1][2] These antibiotics have saved countless lives by inhibiting bacterial cell wall biosynthesis.[1] Beyond their antibacterial prowess, azetidinone derivatives have emerged as versatile pharmacophores exhibiting a wide spectrum of biological activities, including cholesterol absorption inhibition, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The strained four-membered ring imparts a unique chemical reactivity that can be harnessed for the synthesis of diverse and complex molecules.

This comprehensive guide provides detailed experimental setups and protocols for the synthesis of azetidinone derivatives. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge to not only replicate these methods but also to understand the underlying principles that govern these transformations.

I. The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, remains one of the most widely employed and versatile methods for constructing the azetidinone ring.[3][4] The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate, which then undergoes conrotatory ring closure to yield the β-lactam.[5]

A. Conventional Synthesis of 1,4-Disubstituted-3-chloro-azetidin-2-ones

This protocol details the synthesis of a 3-chloro-substituted azetidinone, a common structural motif in many biologically active β-lactams. The chloro substituent provides a handle for further functionalization.

Protocol 1: Synthesis of 3-chloro-1-(4-methoxyphenyl)-4-phenylazetidin-2-one

Step 1: Synthesis of the Schiff Base (Imine)

  • Rationale: The imine is a crucial electrophilic partner in the Staudinger cycloaddition. This step involves the condensation of an aromatic aldehyde with a primary amine. The reaction is typically catalyzed by a weak acid.

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve benzaldehyde (5.3 g, 50 mmol) and p-anisidine (6.15 g, 50 mmol) in 50 mL of absolute ethanol.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

    • After completion, cool the reaction mixture in an ice bath to induce crystallization.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • The resulting Schiff base, N-benzylidene-4-methoxyaniline, can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Step 2: [2+2] Cycloaddition

  • Rationale: This step involves the reaction of the pre-formed Schiff base with a ketene, generated in situ from an acyl chloride and a tertiary amine base. Triethylamine acts as a base to dehydrohalogenate the acyl chloride, forming the ketene, and also as a scavenger for the generated HCl. Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.

  • Procedure:

    • In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve the Schiff base (N-benzylidene-4-methoxyaniline, 10.55 g, 50 mmol) in 100 mL of anhydrous dichloromethane (CH₂Cl₂).

    • Add triethylamine (Et₃N, 7.0 mL, 50 mmol) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride (4.0 mL, 50 mmol) in 20 mL of anhydrous CH₂Cl₂ dropwise from the dropping funnel over a period of 30 minutes with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture successively with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization:

  • Purification: The crude product is purified by column chromatography on silica gel (100-200 mesh).[7]

    • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica gel to settle, ensuring a well-packed column.[8]

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity). Collect fractions and monitor by TLC to isolate the pure product.

  • Expected Yield: 60-75%

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.40-7.20 (m, 9H, Ar-H), 6.85 (d, 2H, Ar-H), 5.20 (d, 1H, J = 5.2 Hz, C4-H), 4.80 (d, 1H, J = 5.2 Hz, C3-H), 3.75 (s, 3H, OCH₃). The coupling constant of ~5 Hz between the C3 and C4 protons is characteristic of a cis stereochemistry.

    • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 164.5 (C=O), 156.0, 137.5, 131.0, 129.5, 129.0, 128.5, 118.0, 114.5 (Ar-C), 63.0 (C4), 58.0 (C3), 55.5 (OCH₃).

    • FTIR (KBr, cm⁻¹): ν 1750-1770 (C=O, β-lactam).[9]

Table 1: Reagent Quantities and Roles

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Role
Benzaldehyde106.125.3 g50Aldehyde for Schiff base formation
p-Anisidine123.156.15 g50Amine for Schiff base formation
Glacial Acetic Acid60.052-3 dropsCatalyticAcid catalyst
Chloroacetyl chloride112.944.0 mL50Ketene precursor
Triethylamine101.197.0 mL50Base and HCl scavenger
Dichloromethane84.93120 mL-Solvent

Experimental Workflow for Conventional Staudinger Synthesis

Staudinger_Workflow cluster_schiff Step 1: Schiff Base Synthesis cluster_cycloaddition Step 2: [2+2] Cycloaddition reactants_schiff Benzaldehyde + p-Anisidine in Ethanol reflux Reflux with cat. Acetic Acid reactants_schiff->reflux workup_schiff Cooling & Filtration reflux->workup_schiff product_schiff Schiff Base workup_schiff->product_schiff reactants_cyclo Schiff Base + Triethylamine in Dichloromethane product_schiff->reactants_cyclo Input for Step 2 addition Dropwise addition of Chloroacetyl Chloride at 0°C reactants_cyclo->addition reaction Stir at RT addition->reaction workup_cyclo Aqueous Work-up reaction->workup_cyclo purification Column Chromatography workup_cyclo->purification product_cyclo Azetidinone Derivative purification->product_cyclo

Caption: Workflow for the conventional synthesis of an azetidinone derivative.

II. Advanced Synthetic Methodologies

While the conventional Staudinger reaction is robust, several advanced methodologies have been developed to improve reaction efficiency, stereoselectivity, and environmental friendliness.

A. Microwave-Assisted Synthesis
  • Rationale: Microwave irradiation can significantly accelerate the rate of the Staudinger cycloaddition, often leading to higher yields and shorter reaction times compared to conventional heating.[10][11] The polar transition state of the reaction is effectively stabilized by the microwave field.

Protocol 2: Microwave-Assisted Synthesis of cis-β-Lactams

  • Procedure:

    • In a 10 mL microwave reaction vial, combine the Schiff base (1 mmol), chloroacetyl chloride (1.2 mmol), and triethylamine (1.5 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at 100 °C for 10-15 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Pour the reaction mixture into 50 mL of ice-cold water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography as described in Protocol 1.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time12-16 hours10-15 minutes
Temperature0 °C to Room Temperature100 °C
Typical Yield60-75%75-90%
StereoselectivityGenerally good for cisOften enhanced cis selectivity
B. Enantioselective Staudinger Reaction using Organocatalysis
  • Rationale: The synthesis of enantiomerically pure β-lactams is of paramount importance for their therapeutic applications. Chiral N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the enantioselective Staudinger reaction, affording β-lactams with high enantiomeric excess.[4][12]

Protocol 3: Enantioselective Synthesis of a cis-β-Lactam

  • Procedure:

    • In a glovebox, to a solution of the chiral NHC catalyst (e.g., a derivative of L-pyroglutamic acid, 0.1 mmol) in 2 mL of anhydrous toluene, add a solution of the ketene precursor (e.g., an acid chloride, 1.2 mmol) and a non-nucleophilic base (e.g., proton sponge, 1.2 mmol).

    • Stir the mixture at room temperature for 10 minutes to generate the ketene-NHC adduct.

    • Cool the mixture to -78 °C and add a solution of the N-Boc protected imine (1 mmol) in 1 mL of anhydrous toluene.

    • Stir the reaction at -78 °C for 24 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate, and purify by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Asymmetric Staudinger Reaction Mechanism

Asymmetric_Staudinger ketene Ketene adduct Ketene-NHC Adduct ketene->adduct nhc Chiral NHC Catalyst nhc->adduct intermediate Chiral Zwitterionic Intermediate adduct->intermediate imine Imine imine->intermediate product Enantioenriched β-Lactam intermediate->product catalyst_regen Catalyst Regeneration product->catalyst_regen catalyst_regen->nhc

Caption: Catalytic cycle of an enantioselective Staudinger reaction.

III. Alternative Synthetic Routes to Azetidinones

While the Staudinger reaction is a workhorse, other powerful methods offer alternative pathways to the azetidinone core.

A. The Kinugasa Reaction
  • Rationale: The Kinugasa reaction is a copper-catalyzed cycloaddition of a nitrone and a terminal alkyne to afford β-lactams.[13] This reaction is particularly useful for the synthesis of N-unsubstituted or N-acyl substituted β-lactams.

Protocol 4: Copper-Catalyzed Kinugasa Reaction

  • Procedure:

    • To a solution of the nitrone (1 mmol) and a terminal alkyne (1.2 mmol) in 5 mL of anhydrous toluene, add copper(I) iodide (CuI, 0.1 mmol) and a ligand (e.g., a phosphine ligand, 0.1 mmol).

    • Add a base such as triethylamine (1.5 mmol).

    • Heat the reaction mixture at 80 °C for 12 hours under a nitrogen atmosphere.

    • Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography.

B. Ultrasound-Promoted Reformatsky-type Reaction
  • Rationale: The Reformatsky reaction, typically used for the synthesis of β-hydroxy esters, can be adapted for the synthesis of β-lactams by reacting an α-haloester with an imine in the presence of zinc. The use of ultrasound can significantly enhance the reaction rate by activating the zinc surface.[7][14]

Protocol 5: Ultrasound-Assisted Synthesis of a β-Lactam

  • Procedure:

    • In a flask equipped with an ultrasonic probe, add zinc dust (2 mmol) and a catalytic amount of iodine.

    • Add a solution of the imine (1 mmol) and an α-bromoester (e.g., ethyl bromoacetate, 1.5 mmol) in 10 mL of anhydrous dioxane.

    • Immerse the flask in an ultrasonic bath and irradiate at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Purify the product by column chromatography.

IV. Troubleshooting and Expert Insights

  • Low Yields in Staudinger Reaction:

    • Moisture: The presence of water can hydrolyze the acyl chloride and the ketene intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Base Strength: A base that is too strong can promote side reactions. Triethylamine is generally a good choice. For more sensitive substrates, a weaker base like N-methylmorpholine can be used.

    • Order of Addition: Adding the acyl chloride slowly to the mixture of imine and base is crucial to maintain a low concentration of the ketene and minimize polymerization.

  • Poor Stereoselectivity:

    • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. More polar solvents can stabilize the zwitterionic intermediate, allowing for isomerization and potentially leading to a mixture of cis and trans products.[15]

    • Temperature: Lower reaction temperatures (-78 °C) often favor the formation of the kinetically controlled cis product.

  • Protecting Groups: For substrates with sensitive functional groups (e.g., hydroxyl or amino groups), the use of protecting groups is essential to prevent unwanted side reactions.[16][17] Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) and for amines, carbamates (e.g., Boc).

V. Conclusion

The synthesis of azetidinone derivatives is a rich and evolving field of organic chemistry. The Staudinger cycloaddition, along with other powerful methods like the Kinugasa and Reformatsky reactions, provides a versatile toolkit for accessing a wide array of β-lactam structures. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable compounds for applications in drug discovery and development. This guide provides a solid foundation of detailed protocols and expert insights to facilitate success in this exciting area of chemical synthesis.

References

  • Banik, B. K. (2017). Microwave-Induced Synthesis of Enantiopure β-Lactams. Walsh Medical Media. [Link]

  • Fu, G. C., & Hodous, B. L. (2002). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 124(8), 1578–1579. [Link]

  • Gil, M., Núñez, J. L., Palafox, M. A., & Iza, N. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers, 62(5), 278-294. [Link]

  • International Journal of Chemical Studies. (2024). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. [Link]

  • Jiao, L., Liang, Y., & Xu, J. (2006). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? The Journal of organic chemistry, 71(21), 8125–8131. [Link]

  • Kaur, N., & Kishore, D. (2014). Azetidinones: A Biologically Important Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 134-143.
  • Kayser, M. M. (2011). The Role of Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kumar, A., & Rawat, M. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 41-44. [Link]

  • Lu, C., & Zavalij, P. Y. (2014). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 19(9), 14383-14435. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. Retrieved from [Link]

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. European Journal of Organic Chemistry, 2001(19), 3223-3235.
  • Royal Society of Chemistry. (2023). Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry. [Link]

  • S. Ye, et al. (2008). Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams. Organic Letters, 10(2), 277-280. [Link]

  • Tigineh, G. T., & Liu, L. K. (2021). Systematic studies on mechanochemical synthesis: Schiff bases from solid aromatic primary amines and aldehydes. Journal of the Chinese Chemical Society, 68(6), 947-954. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

  • YouTube. (2022, January 24). synthesis of an imine or Schiff base - laboratory experiment. Retrieved from [Link]

  • Zarei, M., & Jarrahpour, A. (2011). An Expeditious Green Synthesis of Schiff Bases and Azetidinones Derivatised with 1,2,4-Triazoles. Journal of Chemical Sciences, 123(6), 847-853. [Link]

  • Zhang, Y. R., He, L., Wu, X., Shao, P. L., & Ye, S. (2008). Chiral N-heterocyclic carbene catalyzed staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc beta-lactams. Organic letters, 10(2), 277–280. [Link]

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In Vitro Antimicrobial Assay Protocol for Beta-Lactam Compounds: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed protocols and expert insights for conducting in vitro antimicrobial susceptibility testing (AST) of beta-lactam compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of these assays, emphasizing scientific integrity, reproducibility, and a deep understanding of the underlying mechanisms of action and resistance.

Introduction: The Enduring Significance of Beta-Lactam Efficacy

Beta-lactam antibiotics have long been a cornerstone of antibacterial therapy, prized for their potent bactericidal activity and favorable safety profile.[1][2] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][3] Disruption of this process leads to cell lysis and bacterial death.

However, the emergence and spread of bacterial resistance, primarily mediated by beta-lactamase enzymes that hydrolyze the beta-lactam ring, pose a significant threat to the continued efficacy of this critical class of antibiotics.[4] Therefore, accurate and reliable in vitro assays are indispensable for determining the susceptibility of bacterial isolates to beta-lactam agents, guiding therapeutic decisions, and driving the development of novel compounds and beta-lactamase inhibitor combinations.

This application note will provide detailed, step-by-step protocols for three fundamental in vitro assays: broth microdilution for determining the Minimum Inhibitory Concentration (MIC), Kirby-Bauer disk diffusion for assessing susceptibility, and the time-kill assay for evaluating bactericidal activity. Beyond the procedural steps, we will explore the critical scientific principles that underpin these methods, including the management of the inoculum effect, the role of beta-lactamase inhibitors, and robust quality control measures.

The Science Behind Beta-Lactam Susceptibility Testing

A thorough understanding of the interaction between beta-lactams and bacteria is crucial for designing and interpreting susceptibility assays.

Mechanism of Action and Resistance

Beta-lactam antibiotics mimic the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing them to bind to the active site of PBPs and inhibit cell wall synthesis. The primary mechanism of resistance is the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in the beta-lactam ring.[4] Other resistance mechanisms include modification of PBPs, reducing their affinity for beta-lactams, and reduced drug permeability due to changes in porin channels or the action of efflux pumps.

Diagram of Beta-Lactam Mechanism and Resistance

cluster_Action Mechanism of Action cluster_Resistance Mechanisms of Resistance Beta-Lactam Beta-Lactam PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Binds to & Inhibits Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Catalyzes Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Inhibition leads to Beta-Lactamase Beta-Lactamase Beta-Lactamase->Beta-Lactam Hydrolyzes Altered PBP Altered PBP Altered PBP->Beta-Lactam Reduced binding of Efflux Pump Efflux Pump Efflux Pump->Beta-Lactam Expels cluster_Prep Preparation cluster_Assay Assay Setup cluster_Analysis Data Analysis StockSolution Prepare Beta-Lactam Stock Solution SerialDilution Perform 2-fold Serial Dilutions of Beta-Lactam in Microplate StockSolution->SerialDilution BacterialCulture Prepare 0.5 McFarland Bacterial Suspension Inoculation Inoculate Microplate with Standardized Bacterial Suspension BacterialCulture->Inoculation SerialDilution->Inoculation Incubation Incubate at 35°C ± 2°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading MICDetermination Determine MIC (Lowest concentration with no growth) Reading->MICDetermination Interpretation Interpret Results using CLSI/EUCAST Breakpoints MICDetermination->Interpretation

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol:

  • Preparation of Beta-Lactam Stock Solutions:

    • Accurately weigh the beta-lactam powder and dissolve it in a suitable solvent to create a high-concentration stock solution (typically 1000 or 10,000 µg/mL). Refer to the manufacturer's instructions or established protocols for the appropriate solvent and stability information. [5][6][7][8] * Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

    • Store aliquots of the stock solution at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Within 15 minutes of preparation, dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microplate wells.

  • Microplate Preparation and Inoculation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the beta-lactam stock solution in CAMHB to achieve the desired concentration range.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microplate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the beta-lactam that completely inhibits visible growth. [9] * Compare the MIC value to the clinical breakpoints established by CLSI or EUCAST to categorize the isolate as Susceptible (S), Intermediate (I), or Resistant (R). [10][11]

Kirby-Bauer Disk Diffusion: A Qualitative Assessment of Susceptibility

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents. [12][13]It is based on the principle that an antibiotic-impregnated disk will create a concentration gradient in the agar, and the size of the resulting zone of growth inhibition is proportional to the susceptibility of the organism.

Detailed Protocol:

  • Inoculum Preparation:

    • Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate with the standardized bacterial suspension. Rotate the plate approximately 60 degrees between streaks to ensure confluent growth. [14] * Allow the plate to dry for 3-5 minutes before applying the disks.

  • Disk Application:

    • Aseptically apply the appropriate beta-lactam antibiotic disks to the surface of the agar. Ensure that the disks are firmly in contact with the agar.

    • Disks should be spaced far enough apart to prevent overlapping of the zones of inhibition (typically 24 mm from center to center). [12]

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. [12]

  • Reading and Interpreting Results:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter. [14] * Interpret the zone diameters according to the criteria provided by CLSI or EUCAST to determine if the organism is Susceptible, Intermediate, or Resistant.

Time-Kill Assay: Evaluating Bactericidal Activity

The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antimicrobial agent over time. [15]It is particularly useful for evaluating the pharmacodynamics of new compounds and for investigating synergy between different antibiotics.

Detailed Protocol:

  • Preparation:

    • Determine the MIC of the beta-lactam against the test organism using the broth microdilution method.

    • Prepare a standardized bacterial suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare test tubes or flasks containing CAMHB with the beta-lactam at various concentrations, typically multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

    • Inoculate each tube with the standardized bacterial suspension.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto MHA plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Data Analysis:

    • After incubation, count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log10 CFU/mL versus time for each antibiotic concentration and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum. [15]

Data Presentation and Interpretation

Accurate interpretation of AST results is critical for their application in research and clinical practice.

MIC and Zone Diameter Breakpoint Tables

The following tables provide a summary of representative CLSI and EUCAST breakpoints for common beta-lactam antibiotics against key bacterial species. It is essential to consult the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current information. [16][17] Table 1: Representative CLSI Breakpoints (µg/mL)

AntibioticOrganismSusceptible (S)Intermediate (I)Resistant (R)
AmpicillinEnterobacterales≤ 816≥ 32
Piperacillin-tazobactamPseudomonas aeruginosa≤ 16/432/4 - 64/4≥ 128/4
CeftriaxoneEnterobacterales≤ 12≥ 4
MeropenemEnterobacterales≤ 12≥ 4

Table 2: Representative EUCAST Breakpoints (µg/mL)

AntibioticOrganismSusceptible, Standard Exposure (S)Susceptible, Increased Exposure (I)Resistant (R)
AmpicillinEnterococcus faecalis≤ 4-> 4
Piperacillin-tazobactamPseudomonas aeruginosa≤ 16/4-> 16/4
CefotaximeEnterobacterales≤ 12> 2
MeropenemPseudomonas aeruginosa≤ 24-8> 8
Interpreting Time-Kill Curves

The shape of the time-kill curve provides valuable information about the pharmacodynamics of the beta-lactam. A rapid and sustained decline in bacterial count indicates potent bactericidal activity. A slower decline or a plateau in the curve may suggest bacteriostatic activity or the emergence of resistant subpopulations.

Quality Control and Troubleshooting

Rigorous quality control is essential for ensuring the accuracy and reproducibility of AST results.

Quality Control Strains

Reference strains with known susceptibility profiles, such as those from the American Type Culture Collection (ATCC), should be tested in parallel with clinical or test isolates. The results for these QC strains must fall within the acceptable ranges defined by CLSI and EUCAST.

Table 3: Common QC Strains for Beta-Lactam AST

StrainGram StainKey Features
Escherichia coli ATCC 25922Gram-negativeWild-type, susceptible to most beta-lactams
Staphylococcus aureus ATCC 29213Gram-positiveBeta-lactamase producer
Pseudomonas aeruginosa ATCC 27853Gram-negativeStandard QC strain for anti-pseudomonal agents
Klebsiella pneumoniae ATCC 700603Gram-negativeExtended-spectrum beta-lactamase (ESBL) producer
Troubleshooting Common Issues

Table 4: Troubleshooting Guide for Beta-Lactam AST

IssuePossible Cause(s)Recommended Action(s)
Broth Microdilution
Skipped wells (growth in higher concentrations, no growth in lower)Contamination, improper dilutionRepeat the assay with fresh reagents and careful technique.
Poor or no growth in control wellInoculum too low, non-viable organismCheck inoculum preparation and viability of the bacterial culture.
Disk Diffusion
Zone sizes out of range for QC strainIncorrect inoculum density, improper incubation, degraded disksVerify all procedural steps, use new antibiotic disks, and re-test.
Hazy zone edges or colonies within the zoneMixed culture, resistant subpopulations, swarming motilityCheck for culture purity, re-isolate and re-test. Consider alternative testing methods if resistance is suspected.
Time-Kill Assay
Inconsistent colony countsPlating errors, clumping of bacteriaEnsure proper mixing and dilution, vortex samples before plating.
Regrowth of bacteria after initial killingEmergence of resistance, degradation of the antibioticConsider sequencing resistant isolates, check the stability of the beta-lactam under assay conditions.

Conclusion

The in vitro antimicrobial assays described in this application note are fundamental tools for the study of beta-lactam compounds. By adhering to standardized protocols, implementing rigorous quality control measures, and understanding the scientific principles behind these methods, researchers can generate high-quality, reproducible data that is essential for advancing our understanding of antimicrobial resistance and for the development of new and effective therapies.

References

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  • Public Health England. (2017). Flow chart of the procedure for antimicrobial susceptibility testing of Enterococcus species by disc diffusion. [Link]

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  • Addgene. (2019). Protocol: Ampicillin (Amp) Stock (100 mg/mL) Recipe. [Link]

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  • Greenwood, D., & O'Grady, F. (1973). The time course of hydrolysis of a beta-lactam antibiotic by intact gram-negative bacteria possessing a periplasmic beta-lactamase. The Journal of general microbiology, 79(2), 299–308. [Link]

  • Hossain, M. A., Friciu, M., Aubin, S., & Leclair, G. (2014). Stability of penicillin G sodium diluted with 0.9% sodium chloride injection or 5% dextrose injection and stored in polyvinyl chloride bag containers and elastomeric pump containers. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 71(8), 647–653. [Link]

  • RCSBProteinDataBank. (2018, November 7). Beta-lactamase [Video]. YouTube. [Link]

  • VanScoy, B. D., Mendes, R. E., Castanheira, M., McCauley, J., & Bhavnani, S. M. (2021). Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 65(10), e0087721. [Link]

  • Wang, J., & Chow, D. (2011). Effect of Buffer Solution and Temperature on the Stability of Penicillin G. Journal of Chemical & Engineering Data, 56(4), 837-840. [Link]

  • Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 2-6. [Link]

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  • Miller, L. G., & Taus, E. (2011). Disk Diffusion Susceptibility Test Troubleshooting Guide. [Link]

  • Medinaz. (2019, January 14). Penicillin and Beta lactam Antibiotics | Mechanism of Action and Resistance [Video]. YouTube. [Link]

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  • Faron, M. L., Buchan, B. W., & Ledeboer, N. A. (2016). Process flow diagram for identification and antimicrobial susceptibility testing of bacteria directly from positive blood culture bottles using the Lysis-Filtration Method with MALDI-TOF VITEK Mass Spectrometry and the VITEK®2 System. ResearchGate. [Link]

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  • Nielsen, E. I., Viberg, A., & Löwdin, E. (2007). Semimechanistic Pharmacokinetic/Pharmacodynamic Model for Assessment of Activity of Antibacterial Agents from Time-Kill Curve Experiments. Antimicrobial Agents and Chemotherapy, 51(1), 128–136. [Link]

  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]

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  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. [Link]

  • Golparian, D., & Unemo, M. (2016). Genetic Resistance Determinants, In Vitro Time-Kill Curve Analysis and Pharmacodynamic Functions for the Novel Topoisomerase II Inhibitor ETX0914 (AZD0914) in Neisseria gonorrhoeae. Frontiers in Microbiology, 7, 1240. [Link]

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  • de Sá, A. F. M., de Oliveira, D. M., & de Oliveira, A. P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 56582. [Link]

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developing novel beta-lactamase inhibitors from azetidinone scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Developing Novel Beta-Lactamase Inhibitors from Azetidinone Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel β-Lactamase Inhibitors

The rise of antibiotic resistance is a preeminent global health crisis, threatening to undermine modern medicine. β-lactam antibiotics, such as penicillins and cephalosporins, remain the most widely used class of antibacterial agents.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] However, the clinical efficacy of these life-saving drugs is severely compromised by bacterial resistance mechanisms, the most significant of which is the production of β-lactamase enzymes.[1][2] These enzymes hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive.[3]

To counteract this, a clinically successful strategy has been the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor (BLI).[4][5] This combination therapy protects the antibiotic from degradation, restoring its activity against resistant bacteria.[6] While first-generation inhibitors like clavulanic acid, sulbactam, and tazobactam have been invaluable, the relentless evolution of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitates the development of new inhibitors with broader and more potent activity.[2][7]

The azetidin-2-one (azetidinone or β-lactam) ring represents a "privileged scaffold" in medicinal chemistry.[8] Its inherent ring strain and structural similarity to the natural substrate of PBPs make it an ideal starting point for designing mechanism-based inhibitors. This guide provides a comprehensive overview of the strategic design, synthesis, and evaluation of novel β-lactamase inhibitors derived from azetidinone scaffolds.

Section 1: The Azetidinone Scaffold: A Mechanistic Rationale

The power of the azetidinone scaffold lies in its ability to act as a mechanism-based inhibitor, often termed a "suicide inhibitor".[4] This process is rooted in the fundamental chemistry of serine β-lactamases (Ambler Classes A, C, and D), which represent the majority of clinically relevant β-lactamases.[5][9]

The inhibitory mechanism proceeds via a two-step process:

  • Recognition and Acylation: The azetidinone inhibitor, mimicking the transition state of the natural substrate, binds to the active site of the β-lactamase. The active-site serine residue performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This opens the strained ring and forms a covalent acyl-enzyme intermediate.[1][8]

  • Inactivation: Unlike a typical antibiotic substrate, which is rapidly hydrolyzed and released, the acyl-enzyme intermediate formed with a well-designed inhibitor is stabilized or undergoes further chemical rearrangement. This traps the enzyme in an inactive state, preventing it from hydrolyzing the partner antibiotic.[5][8]

The causality for selecting the azetidinone scaffold is therefore clear: it leverages the enzyme's own catalytic mechanism to trigger its inactivation. The goal of inhibitor design is to modify the substituents on the azetidinone ring to maximize the rate of acylation while minimizing the rate of deacylation (hydrolysis), leading to potent and sustained enzyme inhibition.

G cluster_0 β-Lactamase Active Site Enzyme Active β-Lactamase (with Serine-OH) AcylEnzyme Covalent Acyl-Enzyme Intermediate (Stable) Enzyme->AcylEnzyme Forms Stable Intermediate Hydrolyzed Hydrolyzed Antibiotic (Inactive) Enzyme->Hydrolyzed Normal Hydrolysis (Inhibited Pathway) InactiveEnzyme Rearranged/Trapped Inactive Enzyme AcylEnzyme->InactiveEnzyme 2. Rearrangement (Inactivation) Inhibitor Azetidinone Inhibitor Inhibitor->Enzyme 1. Binding & Acylation Antibiotic Partner β-Lactam Antibiotic Antibiotic->Enzyme Enzyme is Blocked

Caption: Mechanism of serine β-lactamase inactivation by an azetidinone inhibitor.

Section 2: Inhibitor Design and Synthesis Strategy

The development of effective inhibitors requires a synergistic approach combining rational design, based on structure-activity relationships (SAR), and robust synthetic chemistry.

Structure-Activity Relationship (SAR) Insights

Modifications at the N1, C3, and C4 positions of the azetidinone ring are critical for modulating inhibitory potency, spectrum, and pharmacokinetic properties.

PositionStructural ModificationRationale & Impact on Activity
N1 Sulfonic acid or sulfate groupMimics monobactams like aztreonam; enhances binding affinity and intrinsic activity, particularly against Gram-negative bacteria.[10]
Bulky aromatic or heterocyclic groupsCan influence enzyme selectivity and improve stability. Electron-withdrawing groups may increase the reactivity of the β-lactam carbonyl.[11]
C3 Acylamino side chainsCrucial for recognition by the β-lactamase active site. The geometry and nature of this side chain (e.g., oxyimino groups) can determine the inhibitor's spectrum against different β-lactamase classes.[10]
C4 Alkyl or substituted alkyl groupsCan introduce steric hindrance that prevents efficient deacylation, thus stabilizing the acyl-enzyme intermediate. Stereochemistry at this position is often critical.
General Synthetic Protocol: Staudinger [2+2] Cycloaddition

A cornerstone in β-lactam synthesis is the Staudinger cycloaddition, which involves the reaction of a ketene with an imine (Schiff base).[12] This method offers a versatile route to construct the core azetidinone scaffold.

Protocol 2.2.1: Synthesis of a 3-Chloro-1,4-diaryl-azetidin-2-one

This protocol is a representative example. Specific reagents, solvents, and reaction conditions must be optimized for each target molecule.

Rationale: This protocol demonstrates the formation of the azetidinone ring via cycloaddition. Chloroacetyl chloride serves as the ketene precursor, and the reaction with a pre-formed Schiff base (imine) creates the four-membered ring. Triethylamine acts as a base to facilitate the in-situ formation of the ketene and to neutralize the HCl byproduct.[12]

Materials:

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus

Procedure:

  • Step 1: Imine (Schiff Base) Formation a. In a 100 mL round-bottom flask, dissolve substituted aniline (10 mmol) in 30 mL of absolute ethanol. b. Add the substituted benzaldehyde (10 mmol) to the solution. c. Add 2-3 drops of glacial acetic acid as a catalyst. d. Reflux the mixture with stirring for 2-4 hours. Monitor the reaction by TLC until the starting materials are consumed. e. Cool the reaction mixture in an ice bath. The solid imine product will precipitate. f. Collect the solid by vacuum filtration, wash with cold ethanol, and dry thoroughly.

  • Step 2: [2+2] Cycloaddition a. In a 100 mL oven-dried, three-neck flask under a nitrogen atmosphere, dissolve the synthesized imine (5 mmol) in 40 mL of anhydrous DCM. b. Cool the solution to 0°C using an ice bath. c. Add triethylamine (5.5 mmol, 1.1 eq) to the solution with stirring. d. Slowly add a solution of chloroacetyl chloride (5.5 mmol, 1.1 eq) in 10 mL of anhydrous DCM dropwise over 30 minutes. Caution: This reaction is exothermic. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. f. Monitor the reaction by TLC.

  • Step 3: Work-up and Purification a. Quench the reaction by adding 20 mL of saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 20 mL of 1M HCl and 20 mL of brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure azetidinone product.

Section 3: Primary Screening: In Vitro Biochemical Evaluation

The first critical test for a novel compound is to determine its direct inhibitory activity against a purified β-lactamase enzyme. A colorimetric assay using the chromogenic substrate Nitrocefin is a rapid, reliable, and high-throughput method for this purpose.[13][14]

Protocol 3.1: β-Lactamase Inhibition Assay using Nitrocefin

Rationale: Nitrocefin is a cephalosporin that undergoes a distinct color change from yellow to red upon hydrolysis of its β-lactam ring by a β-lactamase.[15] The rate of this color change, measured spectrophotometrically at 490 nm, is directly proportional to the enzyme's activity.[14] A potent inhibitor will decrease the rate of Nitrocefin hydrolysis. This protocol is designed to be self-validating through the inclusion of essential controls.

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2)

  • Nitrocefin solution (e.g., 1 mM stock in DMSO)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

  • Test compounds (novel inhibitors) dissolved in DMSO

  • Known inhibitor control (e.g., Clavulanic acid)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 490 nm

Procedure:

  • Reagent Preparation: a. Prepare a working solution of β-lactamase in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes. b. Prepare a working solution of Nitrocefin in Assay Buffer (e.g., 100 µM). c. Prepare serial dilutions of test compounds and the known inhibitor control in Assay Buffer. Ensure the final DMSO concentration in the well is ≤1%.

  • Assay Setup (in a 96-well plate): a. Add 50 µL of Assay Buffer to all wells. b. Test Wells: Add 10 µL of each test compound dilution. c. Positive Control (100% Activity): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells. d. Negative Control (No Enzyme): Add 10 µL of Assay Buffer. e. Inhibitor Control: Add 10 µL of the known inhibitor dilutions. f. Add 20 µL of the β-lactamase working solution to all wells except the Negative Control wells (add 20 µL of Assay Buffer instead). g. Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiating and Reading the Reaction: a. Initiate the reaction by adding 20 µL of the Nitrocefin working solution to all wells, bringing the total volume to 100 µL. b. Immediately place the plate in the microplate reader and begin kinetic measurements, recording the absorbance at 490 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. For each well, calculate the reaction rate (V) as the change in absorbance per minute (mOD/min) from the linear portion of the kinetic curve. b. Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100 c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Screening Data
Compound IDTarget EnzymeIC₅₀ (µM)
AZT-001TEM-1 (Class A)1.5
AZT-002TEM-1 (Class A)0.08
AZT-003TEM-1 (Class A)> 50
Clavulanic AcidTEM-1 (Class A)0.12

Section 4: Secondary Screening: Whole-Cell Microbiological Evaluation

A potent biochemical inhibitor must also be effective in a more complex biological context. The primary goal of a BLI is to restore the activity of a partner β-lactam antibiotic against a resistant bacterial strain. This is assessed using synergy testing to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4.1: Broth Microdilution Synergy Assay (Checkerboard Method)

Rationale: This protocol determines the MIC of a β-lactam antibiotic against a β-lactamase-producing bacterial strain, both alone and in the presence of a fixed concentration of the novel inhibitor. A significant reduction (≥4-fold) in the antibiotic's MIC in the presence of the inhibitor indicates synergy and demonstrates the inhibitor's ability to protect the antibiotic in a whole-cell environment.

Materials:

  • β-lactamase-producing bacterial strain (e.g., E. coli expressing TEM-1)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Partner β-lactam antibiotic (e.g., Ampicillin)

  • Test inhibitor

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Plate Setup: a. Prepare a 2-fold serial dilution of the partner antibiotic (e.g., Ampicillin) in CAMHB along the columns of the 96-well plate. b. Prepare a similar plate, but add the test inhibitor to the CAMHB at a fixed, sub-inhibitory concentration (e.g., 4 µg/mL) before adding the antibiotic dilutions. c. Leave one column for a positive control (bacteria, no drugs) and one for a negative control (broth only).

  • Inoculation and Incubation: a. Inoculate all wells (except the negative control) with the prepared bacterial suspension. b. Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading and Interpretation: a. Determine the MIC for each plate by identifying the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. b. MIC_antibiotic: The MIC of the antibiotic alone. c. MIC_combination: The MIC of the antibiotic in the presence of the fixed concentration of the inhibitor. d. A ≥4-fold decrease in the MIC (i.e., MIC_antibiotic / MIC_combination ≥ 4) is indicative of synergy.

Hypothetical Synergy Data
Bacterial StrainAntibioticInhibitor (at 4 µg/mL)MIC of Antibiotic Alone (µg/mL)MIC of Antibiotic + Inhibitor (µg/mL)Fold ReductionOutcome
E. coli (TEM-1)AmpicillinAZT-002128264Synergy
E. coli (TEM-1)AmpicillinAZT-0031281281No Synergy

Section 5: Integrated Discovery Workflow

The development of a novel inhibitor is a multi-stage process where data from each step informs the next. The workflow integrates chemical synthesis with biochemical and microbiological evaluation to identify and optimize lead candidates.

G Design 1. Inhibitor Design (SAR-based) Synthesis 2. Chemical Synthesis (e.g., Staudinger Cycloaddition) Design->Synthesis Biochem 3. Biochemical Screen (Nitrocefin Assay) Synthesis->Biochem IC50 Determine IC₅₀ Biochem->IC50 Decision Go/No-Go Decision IC50->Decision Microbio 4. Microbiological Screen (MIC Synergy Assay) Synergy Assess Synergy Microbio->Synergy Lead_Opt 5. Lead Optimization Synergy->Lead_Opt Synergistic Hits Lead_Opt->Design Iterative SAR Refinement Decision->Microbio Potent Hits (Go) Decision->Lead_Opt Weak Hits (Re-design)

Caption: Integrated workflow for azetidinone-based β-lactamase inhibitor discovery.

Data Interpretation:

  • A compound like AZT-002 is a promising lead. It demonstrates potent inhibition of the isolated enzyme (low IC₅₀) and successfully translates this activity into a whole-cell effect, showing excellent synergy by restoring ampicillin's efficacy.[4][10] This candidate warrants further investigation and lead optimization.

  • A compound like AZT-003 would be deprioritized. Its failure to inhibit the purified enzyme (high IC₅₀) explains its lack of synergy in the microbiological assay. This highlights the importance of the biochemical screen as an efficient first-pass filter.

Conclusion

The azetidinone scaffold is a versatile and mechanistically validated platform for the discovery of novel β-lactamase inhibitors. By integrating rational SAR-based design, robust synthetic chemistry, and a tiered screening cascade of biochemical and microbiological assays, researchers can efficiently identify and advance new candidates. This systematic approach is crucial for developing the next generation of inhibitors needed to preserve the utility of β-lactam antibiotics and combat the growing threat of antimicrobial resistance.

References

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Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and professionals engaged in the purification of crude 4-(4-Bromophenyl)azetidin-2-one. The methodologies and troubleshooting advice provided herein are grounded in established chromatographic principles and tailored to the specific chemical properties of this β-lactam derivative. Our objective is to empower you to overcome common purification challenges, ensuring high purity and yield for your downstream applications.

The purification of 2-azetidinone cores, such as 4-(4-Bromophenyl)azetidin-2-one, presents a unique set of challenges. The molecule's intermediate polarity, stemming from the polar lactam ring and the non-polar bromophenyl moiety, requires a carefully optimized chromatographic system. Furthermore, the inherent strain in the four-membered β-lactam ring makes it susceptible to degradation, a critical consideration when using acidic stationary phases like silica gel.[1][2][3]

This document is structured to provide immediate, actionable solutions to problems you may encounter, followed by a foundational protocol and broader scientific context.

Troubleshooting Guide: A Problem-and-Solution Approach

This section directly addresses specific issues that may arise during the column chromatography of 4-(4-Bromophenyl)azetidin-2-one.

Issue 1: Poor or No Separation of the Product from Impurities

Question: My TLC plate shows good separation, but on the column, all my fractions are mixed. Why is this happening and how can I fix it?

Answer:

  • Primary Cause: Improper Mobile Phase Selection or Column Overloading. A common pitfall is a mobile phase that is too polar, causing all compounds to elute quickly and together (low Rf values on TLC). Conversely, a solvent system that is too non-polar will result in long retention times and band broadening. Overloading the column with too much crude material is another frequent cause of poor separation.[4]

  • Solutions & Scientific Rationale:

    • Re-optimize the Mobile Phase with TLC: The ideal mobile phase should provide a target Rf value for 4-(4-Bromophenyl)azetidin-2-one between 0.25 and 0.35 . This range offers the best balance between retention on the stationary phase and elution, maximizing the separation distance from impurities.

    • Employ Gradient Elution: If impurities are very close to your product, an isocratic (single solvent mixture) elution may not be sufficient. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving more polar impurities on the column. For example, begin with 10% ethyl acetate in hexanes and gradually increase to 30-40%.

    • Reduce the Column Load: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, this should be reduced to <1%.

    • Consider an Alternative Stationary Phase: If separation on silica gel remains poor, consider using alumina (neutral or basic) or a different polarity bonded phase.

Issue 2: Product Streaking or "Tailing" in Eluted Fractions

Question: My product spots on the TLC plates from my collected fractions are streaked, and the compound is eluting over a large number of fractions. What causes this?

Answer:

  • Primary Cause: Compound Degradation or Secondary Interactions with Silica. The β-lactam ring is susceptible to hydrolysis, particularly on the acidic surface of standard silica gel.[1][2] This degradation during chromatography can lead to a continuous "leaking" of material, causing tailing. Tailing can also occur if the compound is too polar for the chosen solvent system or if the sample was loaded in a solvent that is too strong.

  • Solutions & Scientific Rationale:

    • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base to neutralize the acidic silanol groups. A common method is to prepare a slurry of the silica in the mobile phase containing a small amount of triethylamine (~0.1-0.5%). This neutralizes the surface and can significantly reduce tailing and degradation of sensitive compounds.

    • Optimize Sample Loading: Always dissolve your crude product in the minimum amount of a solvent in which it is highly soluble, but which is also a component of your mobile phase (or less polar). The best practice is dry loading , where the crude product is pre-adsorbed onto a small amount of silica gel or an inert support like Celite®.[5] This ensures the sample is introduced to the column in a narrow, concentrated band.

    • Increase Mobile Phase Polarity: Once the product begins to elute, a slight, stepwise increase in the mobile phase polarity can help sharpen the elution band and counteract tailing.[4]

Issue 3: The Product is Not Eluting from the Column

Question: I've run a large volume of my chosen mobile phase through the column, but my product has not eluted. What should I do?

Answer:

  • Primary Cause: Mobile Phase is Too Non-Polar. The chosen solvent system lacks the strength to displace the compound from the silica gel. This happens when the TLC was run in a different, more polar solvent system than the one used for the column.

  • Solutions & Scientific Rationale:

    • Confirm Your Solvent System: Double-check that the mobile phase composition is correct and matches what was used for TLC analysis.[4]

    • Gradually Increase Polarity: Do not make a drastic jump in polarity, as this can crack the column packing and cause all adsorbed compounds to elute at once. Increase the percentage of the polar solvent (e.g., ethyl acetate) by 5-10% increments.

    • "Flush" the Column: If the product is still retained, you may need to flush the column with a much stronger solvent (e.g., 10% methanol in dichloromethane or pure ethyl acetate) to recover the material. Note that this will likely co-elute all remaining compounds. The recovered material may need to be re-purified under different conditions.

Frequently Asked Questions (FAQs)

  • Q1: What are the likely impurities in a crude 4-(4-Bromophenyl)azetidin-2-one sample?

    • The synthesis of 2-azetidinones often involves the Staudinger cycloaddition between an imine and a ketene.[6][7][8] Therefore, common impurities include unreacted starting materials such as 4-bromobenzaldehyde and the corresponding amine, as well as byproducts from the in-situ generation of the ketene, and any base used, like triethylamine.

  • Q2: Why is silica gel the standard stationary phase, and what are the risks?

    • Silica gel is a versatile, polar stationary phase that is effective for separating compounds of intermediate polarity. Its primary risk, as mentioned, is its acidic nature (pH ~4-5), which can catalyze the opening of the strained β-lactam ring.[2][9] If product degradation is suspected, using deactivated silica or switching to a neutral stationary phase like alumina is recommended.

  • Q3: How can I effectively monitor the column chromatography process?

    • Thin-Layer Chromatography (TLC) is indispensable. Collect fractions of a consistent volume (e.g., 10-20 mL). Spot every second or third fraction on a TLC plate, along with a spot of your crude starting material and a pure reference standard if available. This allows you to precisely track the elution of your product and identify the pure fractions to combine.

  • Q4: What are the ideal storage conditions for purified 4-(4-Bromophenyl)azetidin-2-one?

    • Due to the potential for hydrolysis, the purified compound should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture.

Visualized Workflows and Logic

G cluster_workflow Experimental Purification Workflow Start Crude 4-(4-Bromophenyl)azetidin-2-one TLC TLC Analysis to Determine Mobile Phase (Target Rf ~0.3) Start->TLC DryLoad Dry Load Crude Product onto Celite/Silica TLC->DryLoad Pack Pack Silica Gel Column (Slurry Method) DryLoad->Pack Load Load Sample onto Column Pack->Load Elute Elute with Optimized Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent (Rotary Evaporation) Combine->Evaporate Pure Pure Product Evaporate->Pure G cluster_troubleshooting Troubleshooting Decision Tree Problem Problem Encountered PoorSep Poor Separation Problem->PoorSep Mixed Fractions Tailing Product Tailing/ Streaking Problem->Tailing Broad Peaks NoElution No Elution Problem->NoElution Product Stuck Sol_PoorSep1 Decrease Mobile Phase Polarity PoorSep->Sol_PoorSep1 Sol_PoorSep2 Use Gradient Elution PoorSep->Sol_PoorSep2 Sol_PoorSep3 Reduce Column Load PoorSep->Sol_PoorSep3 Sol_Tailing1 Use Deactivated Silica (add 0.1% TEA) Tailing->Sol_Tailing1 Sol_Tailing2 Dry Load Sample Tailing->Sol_Tailing2 Sol_Tailing3 Increase Polarity Slightly During Elution Tailing->Sol_Tailing3 Sol_NoElution1 Confirm Solvent Composition NoElution->Sol_NoElution1 Sol_NoElution2 Gradually Increase Mobile Phase Polarity NoElution->Sol_NoElution2 Sol_NoElution3 Flush with Strong Solvent (e.g., 100% EtOAc) NoElution->Sol_NoElution3

Sources

stability issues of 4-(4-Bromophenyl)azetidin-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Managing Solution Stability

Welcome to the technical support center for 4-(4-Bromophenyl)azetidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. As Senior Application Scientists, we understand that compound stability is critical for reproducible and reliable experimental outcomes. This document provides a foundational understanding of the molecule's inherent reactivity, followed by actionable troubleshooting guides and validated protocols.

Fundamental Stability Profile: The Challenge of the β-Lactam Ring

The core structural feature of 4-(4-Bromophenyl)azetidin-2-one is the azetidin-2-one ring, commonly known as a β-lactam. This four-membered cyclic amide is the primary source of the compound's utility and its instability.

The Inherent Strain of the β-Lactam Core: The four-membered ring structure is significantly strained compared to larger, more stable ring systems or linear amides.[1][2] This ring strain makes the carbonyl carbon of the lactam highly electrophilic and susceptible to nucleophilic attack, which leads to ring-opening and inactivation of the molecule.[3] Understanding this inherent reactivity is the first step in mitigating degradation.

Primary Degradation Pathway: Hydrolysis The most common degradation pathway for 4-(4-Bromophenyl)azetidin-2-one in solution is hydrolysis. This process involves the cleavage of the amide bond within the β-lactam ring by a water molecule (or hydroxide ions), resulting in the formation of the corresponding β-amino acid, 3-amino-3-(4-bromophenyl)propanoic acid. This ring-opened product will not possess the same biological activity as the parent compound.

G cluster_main Hydrolytic Degradation of 4-(4-Bromophenyl)azetidin-2-one parent 4-(4-Bromophenyl)azetidin-2-one (Active Compound) product 3-Amino-3-(4-bromophenyl)propanoic acid (Inactive Product) parent->product  Nucleophilic Attack  (e.g., H₂O, OH⁻)  β-Lactam Ring Opening

Caption: Primary hydrolytic degradation pathway of 4-(4-Bromophenyl)azetidin-2-one.

Key Factors Influencing Stability: The rate of hydrolysis is not constant; it is significantly influenced by several experimental parameters:

  • pH: The pH of the solution is a critical factor. Base-catalyzed hydrolysis is significantly faster than hydrolysis at neutral or acidic pH.[4][5] Therefore, exposure to alkaline buffers (pH > 8) should be minimized. While more stable at neutral pH, degradation still occurs. Strong acidic conditions can also promote ring cleavage.[6]

  • Temperature: Like most chemical reactions, the degradation of β-lactams is highly temperature-dependent. Higher temperatures dramatically accelerate the rate of hydrolysis.[4][7][8] Storing solutions at low temperatures is essential for preserving compound integrity.

  • Solvent: The choice of solvent is crucial. Protic solvents, especially water, can directly participate in hydrolysis. For stock solutions, the use of anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is strongly recommended.[9]

  • Aqueous Buffer Components: Certain buffer components can act as nucleophiles and accelerate degradation. Buffers containing primary or secondary amines (e.g., Tris) may be more aggressive than phosphate or HEPES buffers.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for 4-(4-Bromophenyl)azetidin-2-one in solution? A1: The primary cause is the hydrolytic cleavage of the strained four-membered β-lactam ring. This reaction is often catalyzed by acidic or, more significantly, basic conditions and is accelerated by increased temperature.[1][4][10]

Q2: I prepare my working solutions in an aqueous buffer for my cell-based assay. How long can I expect the compound to be stable? A2: Stability in aqueous buffers is limited and highly dependent on the specific pH and temperature. At physiological pH (~7.4) and 37°C, significant degradation can occur within hours. For some sensitive β-lactams, half-lives can range from days at room temperature to much shorter periods under incubation conditions.[4] We strongly advise performing a stability study in your specific assay buffer (see Protocol 2) or preparing fresh working solutions immediately before each experiment.

Q3: What is the best solvent for preparing a high-concentration stock solution? A3: Anhydrous, aprotic solvents are the best choice. We recommend high-purity, anhydrous DMSO. Ensure the DMSO is stored properly to prevent water absorption, as even small amounts of water can compromise the long-term stability of the stock solution.

Q4: What are the ideal storage conditions for stock and working solutions? A4:

  • Stock Solutions (in anhydrous DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or, for longer-term storage (>3 months), at -80°C.[11]

  • Aqueous Working Solutions: These are not suitable for storage and should be prepared fresh from the stock solution immediately before use. Discard any unused aqueous solution after the experiment.

Q5: Are there any visual signs of degradation, like color change or precipitation? A5: Typically, no. Hydrolytic degradation results in a soluble, colorless product, so you will not see a visual change. Loss of activity or inconsistent analytical results (e.g., new peaks in HPLC) are the primary indicators of degradation.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving 4-(4-Bromophenyl)azetidin-2-one.

Problem: Inconsistent biological activity or a progressive loss of potency in my aqueous assay.

This is the most common issue reported and almost always points to compound instability in the aqueous assay medium. The following workflow can help diagnose and solve the problem.

G start Inconsistent Assay Results / Loss of Potency check_stock Is the stock solution compromised? start->check_stock check_aqueous Is the compound degrading in the aqueous assay buffer? start->check_aqueous prepare_fresh_stock SOLUTION: Prepare fresh stock solution in anhydrous DMSO. Aliquot and store at -80°C. check_stock->prepare_fresh_stock protocol_2 ACTION: Perform Time-Course Stability Study (See Protocol 2) check_aqueous->protocol_2 prepare_fresh_working SOLUTION: Prepare working solutions immediately before use. Minimize incubation time. protocol_2->prepare_fresh_working end_good Problem Resolved prepare_fresh_stock->end_good prepare_fresh_working->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

Causality: The loss of activity is directly linked to the decrease in the concentration of the active, ring-intact compound over the course of the experiment due to hydrolysis. Even a partial degradation can lead to significant shifts in dose-response curves and a lack of reproducibility.

Solution: The most robust solution is to minimize the time the compound spends in an aqueous environment, especially at 37°C. Prepare working dilutions immediately before adding them to the assay plate. If long incubation times are unavoidable, a compound-spiking or media-refresh strategy may be necessary.[12]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Objective: To prepare a stable, high-concentration stock solution of 4-(4-Bromophenyl)azetidin-2-one.

  • Materials: 4-(4-Bromophenyl)azetidin-2-one (solid), anhydrous Dimethyl Sulfoxide (DMSO, <0.02% water), sterile microcentrifuge tubes or cryovials.

  • Procedure:

    • Equilibrate the solid compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of compound in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 30-37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store immediately at -20°C for short-term use (up to 3 months) or -80°C for long-term storage.[11]

Protocol 2: Assessing Solution Stability via HPLC-UV

  • Objective: To quantify the degradation of 4-(4-Bromophenyl)azetidin-2-one in a specific aqueous buffer over time.

  • Methodology: This protocol uses High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the decrease in the peak area of the parent compound over time.

  • Procedure:

    • Prepare a fresh working solution of the compound in your target aqueous buffer at the final assay concentration.

    • Immediately inject a sample (t=0) onto the HPLC system to determine the initial peak area of the parent compound.

    • Incubate the remaining solution under your exact experimental conditions (e.g., in a 37°C incubator).

    • At subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and inject it onto the HPLC.

    • Analysis:

      • Integrate the peak area of the parent compound at each time point.

      • Calculate the percentage of compound remaining relative to the t=0 sample: (% Remaining) = (Area_t / Area_t0) * 100.

      • Plot the % remaining versus time to visualize the degradation kinetics. The appearance of new peaks, particularly an earlier-eluting, more polar peak, often corresponds to the hydrolyzed product.

Data Summary: Stability Reference Table

The following table provides a general guideline for the stability of 4-(4-Bromophenyl)azetidin-2-one based on the known chemistry of β-lactams. Users must validate stability in their specific experimental systems.

ConditionSolvent/BufferTemperatureExpected Stability (Half-life)Recommendation
Stock Solution Anhydrous DMSO-80 °C> 6 monthsExcellent: Recommended for long-term storage.
Stock Solution Anhydrous DMSO-20 °C3 - 6 monthsGood: Suitable for routine use. Avoid freeze-thaw.
Stock Solution Anhydrous DMSO4 °CDays to WeeksPoor: Not recommended for storage.
Working Solution Neutral Aqueous Buffer (pH 7.4)37 °CHoursVery Poor: Prepare fresh immediately before use.
Working Solution Neutral Aqueous Buffer (pH 7.4)25 °C (Room Temp)DaysPoor: Use within the same day.
Working Solution Basic Aqueous Buffer (pH > 8.5)25 °C (Room Temp)Minutes to HoursExtremely Poor: Avoid these conditions.

References

  • Klan, P., & Vavrik, R. (2022). Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

  • Vardakas, K. Z., et al. (2023).
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [Link]

  • ResearchGate. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation.
  • AIP Publishing. (n.d.).
  • ResearchGate. (n.d.). Influence of temperature on the degradation of selected β-lactams.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • Safety Data Sheet. (n.d.). Thermo Fisher Scientific.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • PubMed. (2006). Determination of trace concentrations of bromophenols in water using purge-and-trap after in situ acetylation. PubMed. [Link]

  • MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • BLD Pharmatech. (n.d.). Safety Data Sheet for (S)-2-Amino-2-(4-bromophenyl)acetic acid.
  • Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem.
  • MDPI. (n.d.).
  • PubMed. (2006). Sensitive determination of 4-(4-bromophenyl)-4-hydroxypiperidine, a metabolite of bromperidol, in rat plasma by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole. PubMed. [Link]

  • ASM Journals. (n.d.). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar.
  • PMC - NIH. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH.
  • A Review on 2-Azetidinones. (n.d.).
  • Indian Ecological Society. (2025). Biodegradation of Phenoxyacetic Acid Herbicides (MCPA AND 2,4-D) by : Insights from HPLC Detection Escherichia Coli. Indian Ecological Society.
  • PubMed. (2018). Recent advances in analytical methods for the determination of 4-alkylphenols and bisphenol A in solid environmental matrices: A critical review. PubMed. [Link]

  • ResearchGate. (n.d.). Methods of ampicillin hydrolysis at different pH.
  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. [Link]

  • National Institutes of Health. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. National Institutes of Health. [Link]

  • ResearchGate. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate.
  • ChemSynthesis. (n.d.). 1-(4-bromophenyl)-2-azetidinone. ChemSynthesis. [Link]

  • Frontiers. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
  • ResearchGate. (n.d.). Effect of heat treatments on stability of β-lactams in milk.
  • ResearchGate. (n.d.). Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition.

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Validation & Comparative

Navigating the Spectroscopic Landscape of β-Lactams: A Comparative Guide to the ¹H and ¹³C NMR of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the precise structural elucidation of novel compounds is paramount. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for 4-(4-Bromophenyl)azetidin-2-one, a member of the pharmacologically significant β-lactam family.

This guide will delve into the theoretical underpinnings of the NMR spectra, compare the data with the closely related 4-phenylazetidin-2-one, and provide detailed experimental protocols for acquiring high-quality NMR data. By understanding the nuances of these spectra, researchers can gain crucial insights into the structural features that govern the biological activity of this important class of molecules.

The Azetidin-2-one Core: A Spectroscopic Perspective

The four-membered azetidin-2-one, or β-lactam, ring is the cornerstone of a multitude of antibiotics. Its strained ring system and the electronic environment of the constituent atoms give rise to characteristic signals in NMR spectra. The substitution pattern on this core structure significantly influences the chemical shifts and coupling constants, providing a detailed fingerprint of the molecule.

Key Structural Features and their NMR Signatures

The structure of 4-(4-Bromophenyl)azetidin-2-one, with its key protons and carbons, is illustrated below. The analysis of its NMR spectra hinges on understanding the electronic effects of the bromine substituent on the phenyl ring and the interplay of functionalities within the β-lactam ring.

Figure 1. Structure of 4-(4-Bromophenyl)azetidin-2-one with atom numbering.

Comparative NMR Data Analysis: 4-(4-Bromophenyl)azetidin-2-one vs. 4-Phenylazetidin-2-one

To understand the influence of the bromo-substituent, a direct comparison with the unsubstituted analogue, 4-phenylazetidin-2-one, is highly instructive. The following tables summarize the predicted ¹H and ¹³C NMR data for 4-(4-Bromophenyl)azetidin-2-one and the experimental data for 4-phenylazetidin-2-one.

Table 1: ¹H NMR Spectral Data Comparison (Predicted vs. Experimental)

Proton 4-(4-Bromophenyl)azetidin-2-one (Predicted, ppm) 4-Phenylazetidin-2-one (Experimental, ppm) Multiplicity Assignment Rationale
H4~4.8 - 5.0~4.7ddMethine proton at C4, deshielded by the adjacent nitrogen and the aromatic ring.
H3a, H3b~2.8 - 3.2~2.7, 3.1mDiastereotopic methylene protons at C3, showing complex splitting.
Ar-H (ortho to C4)~7.2 - 7.3~7.3dAromatic protons ortho to the azetidinone ring.
Ar-H (meta to C4)~7.5 - 7.6~7.2tAromatic protons meta to the azetidinone ring.
NH~7.0 - 8.0~7.5br sAmide proton, chemical shift is solvent and concentration dependent.

Table 2: ¹³C NMR Spectral Data Comparison (Predicted vs. Experimental)

Carbon 4-(4-Bromophenyl)azetidin-2-one (Predicted, ppm) 4-Phenylazetidin-2-one (Experimental, ppm) Assignment Rationale
C2 (C=O)~168~169Carbonyl carbon of the β-lactam ring.[1]
C4~55~56Methine carbon attached to the nitrogen and the phenyl ring.
C3~45~45Methylene carbon of the β-lactam ring.
C1' (ipso-C)~140~141Aromatic carbon directly attached to the azetidinone ring.
C2'/C6'~128~126Aromatic carbons ortho to the azetidinone ring.
C3'/C5'~132~129Aromatic carbons meta to the azetidinone ring.
C4'~122~128Aromatic carbon para to the azetidinone ring.
Analysis of Substituent Effects

The presence of the electron-withdrawing bromine atom at the para position of the phenyl ring is expected to have a noticeable effect on the chemical shifts of the aromatic protons and carbons.

  • ¹H NMR: The protons on the brominated phenyl ring are expected to be shifted slightly downfield compared to the unsubstituted phenyl ring due to the inductive effect of bromine. The characteristic doublet of doublets for the aromatic protons will be preserved, but their precise chemical shifts will differ.

  • ¹³C NMR: The most significant effect of the bromine substituent in the ¹³C NMR spectrum is observed at the ipso-carbon (C4'), which is directly attached to the bromine. This carbon signal is expected to be shifted upfield due to the "heavy atom effect" of bromine. The other aromatic carbon signals will also experience smaller shifts due to the electronic influence of the bromine atom.

Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized, step-by-step methodology for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Homogenize: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

Spectrometer Setup and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample B Add Internal Standard A->B C Homogenize B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Tune Probe E->F G Set Acquisition Parameters F->G H Acquire Spectrum G->H I Fourier Transform H->I J Phase Correction I->J K Baseline Correction J->K L Integration & Peak Picking K->L

Figure 2. General workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): Typically 16 to 64 scans for sufficient signal-to-noise ratio.

  • Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of the protons between scans.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Spectral Width (SW): A range of approximately 12-16 ppm is usually sufficient for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time (AQ): 1-2 seconds.

  • Spectral Width (SW): A wider spectral width of about 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.[1]

Conclusion

The ¹H and ¹³C NMR spectra of 4-(4-Bromophenyl)azetidin-2-one provide a wealth of structural information. By carefully analyzing the chemical shifts and coupling patterns, and by comparing the data with related structures such as 4-phenylazetidin-2-one, a comprehensive understanding of the molecule's architecture can be achieved. This guide serves as a valuable resource for researchers in the field, offering both theoretical insights and practical guidance for the spectroscopic characterization of this important class of compounds. The application of the detailed experimental protocols will enable the acquisition of high-quality, reproducible NMR data, which is the cornerstone of confident structure elucidation in modern drug discovery and development.

References

  • Content related to general NMR principles and azetidinone structures.
  • Content related to the synthesis and characterization of azetidinone deriv
  • Content related to the influence of substituents on NMR spectra.
  • Content related to experimental protocols for NMR spectroscopy.
  • Content related to predicted NMR d
  • Content related to experimental NMR d
  • Content related to the heavy
  • Content related to typical chemical shift ranges for organic molecules.
  • Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved from [Link]

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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and quantification of novel pharmaceutical compounds are paramount. 4-(4-Bromophenyl)azetidin-2-one, a molecule of interest in medicinal chemistry, presents a unique analytical challenge due to its combination of a strained β-lactam ring and a halogenated aromatic moiety. This guide provides an in-depth, objective comparison of mass spectrometry-based approaches for the analysis of this compound, supported by theoretical principles and predictive data, to empower researchers in selecting the optimal analytical strategy.

The Analytical Imperative: Why Mass Spectrometry for 4-(4-Bromophenyl)azetidin-2-one?

Mass spectrometry (MS) stands as a cornerstone technique in pharmaceutical analysis, offering unparalleled sensitivity and structural information from minute sample amounts.[1] For a molecule like 4-(4-Bromophenyl)azetidin-2-one, MS is indispensable for confirming its molecular weight, elucidating its structure through fragmentation analysis, and quantifying its presence in complex matrices during drug metabolism and pharmacokinetic studies.[2][3][4] The presence of the bromine atom provides a distinct isotopic signature, aiding in its identification.[5]

At the Crossroads of Ionization: A Comparative Overview

The initial step in any mass spectrometry analysis is the ionization of the target molecule. The choice of ionization technique profoundly impacts the resulting mass spectrum and the nature of the information obtained. For 4-(4-Bromophenyl)azetidin-2-one, two primary ionization methods warrant consideration: Electron Ionization (EI) and Electrospray Ionization (ESI).

Ionization TechniquePrincipleAdvantages for 4-(4-Bromophenyl)azetidin-2-oneDisadvantages for 4-(4-Bromophenyl)azetidin-2-one
Electron Ionization (EI) High-energy electrons bombard the sample, causing ionization and extensive fragmentation.[6][7]Provides detailed structural information through reproducible fragmentation patterns. Useful for creating searchable library spectra.[8]The high energy can lead to the absence of a molecular ion peak, making molecular weight determination challenging.[9]
Electrospray Ionization (ESI) A high voltage is applied to a liquid sample, creating an aerosol of charged droplets.A "soft" ionization technique that typically produces an intact protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻), facilitating accurate molecular weight determination. Well-suited for coupling with liquid chromatography (LC-MS).[3]May produce limited fragmentation, often requiring tandem mass spectrometry (MS/MS) for detailed structural elucidation.

Expert Insight: For initial characterization and confirmation of the molecular weight of 4-(4-Bromophenyl)azetidin-2-one, ESI is the superior choice due to its soft nature. The predicted monoisotopic mass of 4-(4-Bromophenyl)azetidin-2-one is 224.97893 Da. ESI would be expected to readily produce the protonated molecule [M+H]⁺ at m/z 225.98621. For in-depth structural studies and library matching, the detailed fragmentation provided by EI, typically coupled with Gas Chromatography (GC-MS), is invaluable.[8]

Deciphering the Fragments: The Mass Analyzer Showdown

Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and speed of the analysis. Here, we compare the two most common analyzers for small molecule analysis: the Quadrupole and the Time-of-Flight (TOF).

Mass AnalyzerPrincipleAdvantages for 4-(4-Bromophenyl)azetidin-2-oneDisadvantages for 4-(4-Bromophenyl)azetidin-2-one
Quadrupole (Q) Uses a combination of radio frequency and DC voltages to allow only ions of a specific m/z to pass through to the detector at any given time.Excellent for targeted quantitative analysis due to its high sensitivity and selectivity in selected ion monitoring (SIM) mode.Generally a lower resolution instrument compared to TOF, which may be a limitation for resolving isobaric interferences.
Time-of-Flight (TOF) Ions are accelerated into a field-free drift tube, and their m/z is determined by the time it takes them to reach the detector.Offers high resolution and mass accuracy, enabling the determination of elemental composition and confident identification of unknowns.May have a wider dynamic range, making it less sensitive for targeted quantification compared to a quadrupole in SIM mode.

Expert Insight: For quantitative studies, such as determining the concentration of 4-(4-Bromophenyl)azetidin-2-one in a biological matrix, a triple quadrupole (QqQ) mass spectrometer operating in multiple reaction monitoring (MRM) mode would be the gold standard, offering exceptional sensitivity and specificity. For discovery-phase research, where accurate mass measurement and the identification of unknown metabolites are critical, a Quadrupole Time-of-Flight (Q-TOF) instrument provides the necessary high resolution and mass accuracy.[1]

The Fragmentation Pathway: A Predictive Analysis

Understanding the fragmentation pattern of 4-(4-Bromophenyl)azetidin-2-one is key to its structural confirmation. Based on the known fragmentation of β-lactams and brominated aromatic compounds, we can predict the major fragmentation pathways.

A key characteristic to look for in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks of nearly equal intensity for any bromine-containing ion, separated by 2 Da.

The β-lactam ring is prone to cleavage under energetic conditions. A common fragmentation pathway for β-lactams is a retro [2+2] cycloaddition, breaking the ring into two smaller fragments.

fragmentation_pathway M [M]⁺˙ m/z 224/226 4-(4-Bromophenyl)azetidin-2-one F1 [C₇H₆Br]⁺ m/z 170/172 Bromostyrene radical cation M->F1 β-lactam ring cleavage F2 [C₂H₂NO]⁺ m/z 56 M->F2 β-lactam ring cleavage F3 [C₉H₈BrNO - CO]⁺˙ m/z 196/198 M->F3 Loss of CO F4 [C₆H₄Br]⁺ m/z 155/157 Bromophenyl cation F1->F4 Loss of C₂H₂

Caption: Predicted EI Fragmentation Pathway of 4-(4-Bromophenyl)azetidin-2-one.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, we outline two distinct experimental workflows for the analysis of 4-(4-Bromophenyl)azetidin-2-one.

Workflow 1: Qualitative and Quantitative Analysis by LC-MS/MS

This workflow is ideal for the identification and quantification of the compound in complex mixtures, such as plasma or tissue samples.

lc_ms_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Column C18 Reverse-Phase Column Supernatant->LC_Column Mobile_Phase Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) ESI Electrospray Ionization (Positive Mode) LC_Column->ESI MS1 MS1 Scan (Full Scan) ESI->MS1 MS2 MS/MS Analysis (Product Ion Scan) MS1->MS2 Select [M+H]⁺ Identification Identify by Retention Time and MS/MS Spectrum MS2->Identification Quantification Quantify using MRM Transitions MS2->Quantification

Caption: LC-MS/MS Workflow for 4-(4-Bromophenyl)azetidin-2-one Analysis.

Detailed Protocol:

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization: Electrospray Ionization, Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 350 °C.

    • Full Scan (MS1): m/z 100-400 for initial identification.

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 225.98621) and fragment using an appropriate collision energy to obtain a characteristic fragmentation pattern.

    • Multiple Reaction Monitoring (MRM) for Quantification: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

Workflow 2: Structural Elucidation by GC-MS

This workflow is suited for the analysis of the pure compound or in simple, volatile matrices, providing detailed fragmentation for structural confirmation.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • If necessary, derivatization (e.g., silylation) can be performed to improve volatility and thermal stability, though it may not be required for this compound.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (Single Quadrupole or Ion Trap):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-350.

Conclusion: A Tailored Approach is Key

The optimal mass spectrometry method for the analysis of 4-(4-Bromophenyl)azetidin-2-one is contingent upon the analytical objective. For robust quantification in biological matrices, an LC-MS/MS approach utilizing a triple quadrupole mass spectrometer is the method of choice. For definitive structural elucidation and identification, particularly of unknown related impurities, the high-resolution and accurate mass capabilities of a Q-TOF instrument are invaluable. When analyzing the pure compound, GC-MS with electron ionization provides a wealth of structural information through its detailed fragmentation patterns. By understanding the principles and comparative advantages of these techniques, researchers can confidently select and implement the most appropriate analytical strategy to advance their scientific and drug development endeavors.

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A Comparative Guide to the Biological Activity of Cis vs. Trans Azetidinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereochemistry in β-Lactam Efficacy

The azetidin-2-one, or β-lactam, ring is a four-membered cyclic amide that forms the core structural motif of some of the most critical antibiotics in medical history, including penicillins and cephalosporins.[1][2][3][4] First synthesized by Hermann Staudinger in 1907, the therapeutic potential of this strained ring system was not recognized until the discovery of penicillin.[2] The inherent ring strain and reduced amide resonance of the β-lactam ring render it susceptible to nucleophilic attack, a chemical reactivity that is the cornerstone of its biological activity.[5] This reactivity allows β-lactams to acylate and inhibit essential bacterial enzymes, primarily the D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs), thereby disrupting the final step of peptidoglycan synthesis and compromising bacterial cell wall integrity, which ultimately leads to cell lysis.[1]

Beyond their celebrated antibacterial roles, azetidinone derivatives have been explored for a vast array of pharmacological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and enzyme-inhibitory effects against targets like cholesterol absorption and cholinesterases.[3][6] However, the biological efficacy of these compounds is not solely dependent on the presence of the β-lactam ring; it is exquisitely sensitive to the three-dimensional arrangement of the substituents attached to it. The relative orientation of substituents at positions C3 and C4 gives rise to cis and trans diastereomers. This subtle change in stereochemistry can profoundly impact how the molecule interacts with its biological target, often leading to a stark difference in activity where one isomer is highly potent and the other is virtually inert.

This guide provides an in-depth comparison of the biological activities of cis and trans azetidinone isomers, grounded in experimental data. We will explore the mechanistic basis for these differences, detail the experimental protocols used for their evaluation, and offer insights for researchers in drug discovery and development.

The Stereochemical Conundrum: Defining Cis and Trans Azetidinones

The stereochemistry of disubstituted azetidinones is defined by the relative positions of the substituents on the C3 and C4 carbons of the β-lactam ring.

  • Cis Isomers: The substituents at C3 and C4 are on the same face of the ring.

  • Trans Isomers: The substituents at C3 and C4 are on opposite faces of the ring.

This geometric distinction is critical, as it dictates the overall shape of the molecule and its ability to fit into the precisely shaped active site of a target enzyme or receptor.

G cluster_cis Cis-Azetidinone cluster_trans Trans-Azetidinone c1 N c3 C c1->c3 c2 O c3->c2 c4 C3 c3->c4 c5 C4 c4->c5 c6 c4->c6 Same Face c8 H c4->c8 c5->c1 c7 c5->c7 Same Face c9 H c5->c9 t1 N t3 C t1->t3 t2 O t3->t2 t4 C3 t3->t4 t5 C4 t4->t5 t6 t4->t6 Opposite Face t8 H t4->t8 t5->t1 t7 t5->t7 Opposite Face t9 H t5->t9 G cluster_reactants Reactants Imine Imine (E-configuration) Zwitterion_E Zwitterionic Intermediate (E-Imine Geometry) Imine->Zwitterion_E [2+2] Cycloaddition Ketene Ketene Ketene->Zwitterion_E [2+2] Cycloaddition Zwitterion_Z Zwitterionic Intermediate (Z-Imine Geometry) Zwitterion_E->Zwitterion_Z Bond Rotation (Polar solvent) Cis_Product Cis-Azetidinone (Kinetic Product) Zwitterion_E->Cis_Product Fast Ring Closure (Non-polar solvent) Trans_Product Trans-Azetidinone (Thermodynamic Product) Zwitterion_Z->Trans_Product Ring Closure

Caption: Stereochemical pathways in the Staudinger cycloaddition reaction.

Comparative Biological Activity: A Tale of Two Isomers

The orientation of substituents can dramatically alter biological activity. While structure-activity relationships are complex and compound-specific, some general trends have emerged from numerous studies.

Antibacterial Activity

The classic target for azetidinones is the bacterial transpeptidase enzyme. The efficacy of inhibition depends on the molecule's ability to mimic the D-Ala-D-Ala dipeptide substrate of the enzyme.

  • Cis Isomers: In many classes of monobactams (monocyclic β-lactams), the cis configuration is crucial for potent antibacterial activity. For example, in a series of 3-acylamino-2-oxoazetidine-1-sulfonates with 4-trifluoromethyl substituents, the cis isomer showed weak activity against Gram-negative bacteria, which was nonetheless slightly higher than that of the corresponding trans isomer. [7]The C2-symmetry found in cis-anti-cis bis-β-lactam macrocycles has also been shown to confer higher antibacterial activity compared to their meso-macrocycle counterparts. [4]* Trans Isomers: While often less active, the trans configuration is not universally detrimental. The specific substituents and their interactions with the binding pocket are determinative. In some cases, the trans isomer may exhibit a different spectrum of activity or enhanced stability to certain β-lactamase enzymes, which are a primary mechanism of bacterial resistance. [8]

Anticancer and Antiviral Activity

The difference in activity between isomers is often even more pronounced in anticancer and antiviral applications, where the targets are eukaryotic or viral enzymes with highly specific binding sites.

A compelling example comes from a study on C-4-diethoxyphosphoryl β-lactams. The separated cis and trans isomers showed entirely different activity profiles:[9]

  • The cis-isomer (33c) was active against the influenza virus (H1N1) with an EC50 of 8.3-12 µM. [9]* The trans-isomer (33t) was inactive against influenza but showed activity against a coronavirus (229E) at a higher concentration (EC50, 45 µM). [9] This demonstrates that stereoisomerism can be a tool to achieve target selectivity.

IsomerTarget Organism/Cell LineBiological ActivityPotency (EC50/IC50)
Cis-Isomer (33c) Influenza Virus (H1N1)Antiviral8.3-12 µM [9]
Trans-Isomer (33t) Coronavirus (229E)Antiviral45 µM [9]
Trans-Isomer (33t) Drug-resistant S. aureusAdjuvant for oxacillin-

Table 1: Differential antiviral activity of cis and trans C-4-diethoxyphosphoryl β-lactam isomers. Data sourced from.[9]

Enzyme Inhibition

Azetidinones are potent inhibitors of various enzymes beyond those in bacteria. The stereochemistry of the substituents plays a vital role in determining the inhibitory potency.

In a study of novel pyrazinamide-condensed azetidinones as inhibitors of cholinesterase enzymes (implicated in Alzheimer's disease), the synthesized compounds, which were predominantly cis isomers, showed potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values in the micromolar to submicromolar range. [10]While a direct comparison with trans isomers was not the focus of this particular study, the high activity of the cis products underscores the importance of a specific spatial arrangement for fitting into the enzyme's active site. For instance, compound 6l from the series showed exceptional potency. [10]

Compound Target Enzyme Inhibitory Potency (IC50)
6l (cis configuration) Acetylcholinesterase (AChE) 0.09 µM [10]

| 6l (cis configuration) | Butyrylcholinesterase (BuChE) | 3.3 µM [10]|

Table 2: Potent cholinesterase inhibition by a cis-azetidinone derivative. Data sourced from.[10]

Mechanistic Insights: The "Why" Behind the Difference

The observed differences in biological activity can be attributed to two primary factors: reactivity and receptor/enzyme fit .

  • Reactivity of the β-Lactam Ring: The geometry of the substituents can influence the planarity and strain of the four-membered ring. This, in turn, affects the degree of amide resonance and the electrophilicity of the carbonyl carbon, influencing its susceptibility to nucleophilic attack by a serine or cysteine residue in an enzyme's active site.

  • Stereospecific Binding: More significantly, the three-dimensional shape of the molecule is paramount. Enzymes and receptors have highly structured, chiral binding pockets. The cis and trans isomers present their respective substituent groups (R¹ and R²) in different spatial orientations. A productive binding event, leading to inhibition, requires that these groups make favorable contacts (e.g., hydrogen bonds, hydrophobic interactions) with complementary amino acid residues in the active site. An isomer that cannot orient its key functional groups correctly will fail to bind effectively, resulting in low or no activity. This is analogous to the classic "lock and key" model of enzyme-substrate interaction.

G cluster_enzyme Enzyme Active Site cluster_cis Cis-Isomer (Active) cluster_trans Trans-Isomer (Inactive) P1 Binding Pocket 1 (Hydrophobic) P2 Binding Pocket 2 (H-bond donor) Serine Ser-OH (Nucleophile) Cis_R1 (Hydrophobic) Cis_R1->P1 Fits Cis_Lactam β-Lactam Cis_R1->Cis_Lactam Cis_R2 (H-bond acceptor) Cis_R2->P2 Fits Cis_R2->Cis_Lactam Cis_Lactam->Serine Acylation (Inhibition) Trans_R1 (Hydrophobic) Trans_R1->P1 Fits Trans_Lactam β-Lactam Trans_R1->Trans_Lactam Trans_R2 (H-bond acceptor) Trans_R2->P2 Misfit Trans_R2->Trans_Lactam Trans_Lactam->Serine No Reaction

Caption: Stereospecific binding of isomers to an enzyme active site.

Experimental Protocols for Validation

To ensure scientific integrity, the hypotheses about isomeric activity must be validated through rigorous, well-controlled experiments. The protocols described below represent self-validating systems for assessing the synthesis and biological activity of azetidinone isomers.

Protocol 1: Synthesis of 3-Chloro-Azetidin-2-ones (Staudinger Reaction)

This protocol describes a general method for synthesizing azetidinones via cyclo-condensation, which typically yields a mixture of isomers that can be separated chromatographically. [2][11] Objective: To synthesize 1,4-disubstituted-3-chloro-2-azetidinones from Schiff bases.

Methodology:

  • Schiff Base Formation: Dissolve the appropriate aromatic amine (0.01 mol) and aromatic aldehyde (0.01 mol) in ethanol (30 mL). Add a few drops of glacial acetic acid and reflux the mixture for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Cool the reaction mixture to room temperature and pour it into crushed ice. Filter, wash, and dry the resulting Schiff base.

  • Cycloaddition: In a 100 mL round-bottom flask, dissolve the Schiff base (0.002 mol) and triethylamine (TEA) (0.004 mol, ~0.56 mL) in 1,4-dioxane (50 mL). [2]3. Cool the flask in an ice bath with constant stirring.

  • To this cooled solution, add chloroacetyl chloride (0.004 mol, ~0.32 mL) dropwise over a period of 20 minutes. Causality: Dropwise addition is crucial to control the exothermic reaction and prevent unwanted side reactions. TEA acts as a base to neutralize the HCl generated during the reaction, driving the formation of the ketene in situ.

  • After the addition is complete, continue stirring the reaction mixture for an additional 3-4 hours at room temperature.

  • Allow the mixture to stand for 48 hours.

  • Concentrate the mixture under reduced pressure. Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purification & Isomer Separation: Purify the crude product by column chromatography over silica gel. Use a solvent system such as ethyl acetate/hexane to elute the compounds. The cis and trans isomers will typically have different retention factors (Rf) and can be separated. [2]10. Characterization: Confirm the structure and stereochemistry of the separated isomers using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry). The coupling constant (J-value) between the C3-H and C4-H protons in ¹H-NMR is diagnostic: J values are typically larger for trans protons than for cis protons. [12]

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing quantitative data on its antibacterial potency.

Objective: To compare the MIC values of cis and trans azetidinone isomers against selected bacterial strains.

Methodology:

  • Preparation of Inoculum: Culture the test bacteria (e.g., E. coli, S. aureus) in a suitable broth (e.g., Nutrient Broth) at 37°C for 18-24 hours. [11]Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: Prepare stock solutions of the purified cis and trans isomers in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton Broth. The final concentration range might be, for example, 128 µg/mL to 0.25 µg/mL.

  • Plate Inoculation: Add 50 µL of the bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls (Self-Validation):

    • Positive Control: Wells containing a known antibiotic (e.g., Moxifloxacin, Streptomycin) to confirm the susceptibility of the bacteria. [1][11] * Negative Control (Growth Control): Wells containing only the broth and the bacterial inoculum (no compound) to ensure the bacteria are viable.

    • Sterility Control: Wells containing only sterile broth to check for contamination.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds to ensure it has no antibacterial effect on its own.

  • Incubation: Incubate the plates at 37°C for 24 hours. [11]6. Data Analysis: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Compare the MIC values of the cis isomer, trans isomer, and the standard antibiotic.

G A Prepare Bacterial Inoculum (~5x10^5 CFU/mL) C Add Inoculum to Wells A->C B Prepare 2-fold Serial Dilutions of Cis & Trans Isomers in 96-well plate B->C E Incubate Plate (37°C, 24 hours) C->E D Include Controls: - Positive (Std. Antibiotic) - Negative (Growth) - Sterility (Broth only) - Solvent (DMSO only) D->E F Read Plate Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G H Compare MIC_cis vs. MIC_trans G->H

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Perspectives

The stereochemical arrangement of substituents on the azetidinone ring is a critical determinant of biological activity. As demonstrated through examples in antibacterial, antiviral, and enzyme-inhibitory applications, the cis and trans isomers of the same molecule can exhibit vastly different potencies and even different target selectivities. This is not an academic curiosity but a fundamental principle that must be at the forefront of medicinal chemistry and drug design. The difference in efficacy is primarily rooted in the principles of stereospecific recognition at the molecular target.

For researchers in the field, this guide underscores several key takeaways:

  • Synthesis Matters: Control over stereochemistry during synthesis is not just a challenge but an opportunity to create more potent and selective drug candidates.

  • Separation is Crucial: Biological evaluation of racemic or uncharacterized isomeric mixtures can yield misleading results. The separation and individual testing of isomers are essential for accurate structure-activity relationship (SAR) studies.

  • Isomerism as a Tool: The differential activity of isomers can be exploited to fine-tune selectivity, potentially reducing off-target effects and improving the therapeutic index of a lead compound.

Future research should continue to focus on developing novel stereoselective synthetic methodologies and employing computational tools, such as molecular docking, to predict how cis and trans isomers will interact with target proteins. By embracing the complexity and power of stereochemistry, the scientific community can unlock the full potential of the versatile azetidinone scaffold in the ongoing quest for new and effective therapeutic agents.

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Unambiguous Structure Elucidation: A Comparative Guide to Confirming 4-(4-Bromophenyl)azetidin-2-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for heterocyclic compounds like β-lactams, the core structural motif of widely used antibiotics.[1] The arrangement of atoms in space dictates the molecule's biological activity, and any ambiguity can have profound consequences. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of 4-(4-Bromophenyl)azetidin-2-one, highlighting the definitive role of single-crystal X-ray crystallography.

The azetidin-2-one ring is a four-membered lactam that is a fundamental component of numerous biologically active compounds.[1][2][3] The introduction of a bromophenyl group at the 4-position introduces a heavy atom that is advantageous for crystallographic analysis and also influences the molecule's overall conformation and potential intermolecular interactions.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.[4] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships.[5]

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure involves several critical steps. The following protocol outlines a typical workflow for the crystallographic analysis of 4-(4-Bromophenyl)azetidin-2-one.

Step 1: Crystal Growth

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction. Slow evaporation is a common and effective technique for small organic molecules.

  • Protocol:

    • Dissolve the purified 4-(4-Bromophenyl)azetidin-2-one powder in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/petroleum ether) to near saturation.[6]

    • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

    • Monitor the container for the formation of well-defined, transparent crystals over several days to weeks.

  • Causality: The slow rate of evaporation allows the molecules to arrange themselves into a highly ordered, repeating lattice, which is the definition of a single crystal. Rapid precipitation will likely lead to an amorphous solid or polycrystalline powder, unsuitable for SC-XRD.

Step 2: Data Collection

Once a suitable crystal is mounted on the diffractometer, it is subjected to a focused beam of X-rays.

  • Protocol:

    • Mount a selected single crystal on a goniometer head.

    • Center the crystal in the X-ray beam.

    • Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a modern diffractometer equipped with a sensitive detector.[7]

    • The instrument software will typically perform a series of scans to collect a complete dataset of diffraction intensities.

  • Causality: The electrons in the atoms of the crystal scatter the X-rays, and the ordered arrangement of the atoms leads to a specific diffraction pattern of constructive interference. The intensities of these diffracted beams contain the information about the electron density distribution, and therefore the atomic positions, within the crystal. The presence of the heavy bromine atom will significantly scatter the X-rays, aiding in the solution of the phase problem.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Protocol:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

    • Structure Solution: Direct methods or Patterson methods are typically used for small molecules to obtain an initial model of the crystal structure.[8]

    • Structure Refinement: The initial model is refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.

  • Causality: Structure solution methods provide an initial phasing of the diffraction data, which allows for the calculation of an initial electron density map. The refinement process iteratively adjusts the atomic positions and other parameters to minimize the difference between the observed and calculated diffraction patterns, resulting in a highly accurate and precise molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis synthesis Synthesize 4-(4-Bromophenyl)azetidin-2-one purification Purify Compound synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution data_analysis Analyze Bond Lengths, Angles, Conformation structure_solution->data_analysis validation Validate Structure & Deposit Data (e.g., CSD) data_analysis->validation

Experimental workflow for X-ray crystallography.
Interpreting the Crystallographic Data

The final output of a successful crystallographic experiment is a set of atomic coordinates and other parameters that define the crystal structure. This data is typically deposited in a public repository such as the Cambridge Structural Database (CSD) for verification and further research.[9][10]

Table 1: Representative Crystallographic Data for a 4-Arylazetidin-2-one Derivative

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a (Å)10.123Unit cell dimension.
b (Å)5.432Unit cell dimension.
c (Å)18.765Unit cell dimension.
β (°)98.76Unit cell angle.
V (ų)1021.3Volume of the unit cell.
Z4Number of molecules per unit cell.
R-factor0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Note: The values in this table are hypothetical and serve as an example.

A Comparative Look: Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are routinely used in the characterization of organic compounds and offer complementary information.[11][12][13]

Table 2: Comparison of Analytical Techniques for the Structural Characterization of 4-(4-Bromophenyl)azetidin-2-one

TechniqueInformation ProvidedSample RequirementsConclusiveness for 3D Structure
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Single crystal of sufficient size and quality.Unambiguous and definitive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), stereochemical relationships (NOE, coupling constants), and dynamic processes in solution.[14][15]Soluble sample (mg quantities).Infers 3D structure; can be ambiguous for complex molecules without 2D techniques.[16]
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Resolution MS), fragmentation patterns for structural clues.[17]Small amount of sample (µg to ng).Provides molecular formula but no direct 3D structural information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O stretch of the β-lactam ring).[18][19]Solid or liquid sample.Confirms functional groups but gives limited information on the overall 3D structure.
In-depth Comparison
  • NMR Spectroscopy: For 4-(4-Bromophenyl)azetidin-2-one, ¹H NMR would show characteristic signals for the protons on the azetidinone ring and the aromatic protons. The coupling constants between the C3 and C4 protons can provide information about their relative stereochemistry (cis or trans).[14] However, NMR provides an average structure in solution, which may differ from the solid-state conformation. While advanced NMR techniques like NOESY can provide through-space correlations to help build a 3D model, it does not provide the precise bond lengths and angles that X-ray crystallography does.

  • Mass Spectrometry: MS is an excellent tool for confirming the molecular weight of 4-(4-Bromophenyl)azetidin-2-one and, with high-resolution instruments, its elemental formula. The fragmentation pattern can also provide evidence for the presence of the bromophenyl and azetidinone moieties. However, it cannot distinguish between isomers or provide any information about the three-dimensional arrangement of the atoms.

  • Infrared Spectroscopy: The IR spectrum of 4-(4-Bromophenyl)azetidin-2-one would be dominated by a strong absorption band for the carbonyl (C=O) group of the β-lactam ring, typically in the range of 1730-1760 cm⁻¹.[19] This is a key piece of evidence for the successful synthesis of the azetidinone ring, but it does not provide detailed structural information beyond the confirmation of this functional group.

Conclusion

While NMR, MS, and IR spectroscopy are indispensable tools for the routine characterization of newly synthesized compounds like 4-(4-Bromophenyl)azetidin-2-one, they provide circumstantial evidence for its structure.[20] Single-crystal X-ray crystallography, in contrast, offers an unambiguous and high-resolution view of the molecule's three-dimensional architecture.[21] This level of detail is critical for understanding its chemical properties, predicting its behavior in biological systems, and for rational drug design. The data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structures proposed by other analytical methods. For researchers, scientists, and drug development professionals, a high-quality crystal structure is the gold standard for structural confirmation and provides a solid foundation for further research.

References

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A Senior Application Scientist's Guide to Validating In Silico Predictions for 4-(4-Bromophenyl)azetidin-2-one Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging the Gap Between Prediction and Reality in Drug Discovery

In modern medicinal chemistry, the journey from a promising molecule to a clinically effective drug is both arduous and expensive. The azetidin-2-one (or β-lactam) ring is a cornerstone of antibiotic discovery, famously forming the core of penicillins and cephalosporins.[1][2] Its inherent ring strain makes it a potent acylating agent for key bacterial enzymes.[3] The compound at the center of our guide, 4-(4-Bromophenyl)azetidin-2-one, is a synthetic derivative belonging to this promising class. Azetidin-2-ones are known to exhibit a wide pharmacological spectrum, including antimicrobial, anticancer, anti-inflammatory, and cholesterol absorption inhibitory activities.[2][4]

Before committing to the significant resources required for synthesis and laboratory testing, computational (in silico) methods offer a powerful, rapid, and cost-effective first pass to predict a compound's potential bioactivity.[5] These methods, however, are predictive models, not definitive truths. Their value is only realized when their predictions are rigorously validated through well-designed in vitro experiments.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically validate in silico predictions for 4-(4-Bromophenyl)azetidin-2-one. We will navigate the entire workflow, from initial computational screening to confirmatory wet-lab assays, emphasizing the rationale behind each step to ensure a scientifically sound and self-validating process.

Part I: In Silico Prediction of Bioactivity – Building a Computational Hypothesis

The first step is to generate a data-driven hypothesis about how 4-(4-Bromophenyl)azetidin-2-one might behave in a biological system. We will focus on two primary areas: its potential as an antibacterial agent, given its β-lactam core, and its broader drug-like properties.

Target Identification and Molecular Docking

Expertise & Experience: The choice of a biological target is the most critical decision in this phase. The β-lactam ring is the classic pharmacophore for inhibiting Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes for cell wall synthesis.[6][7][8] Disrupting this process leads to bacterial cell lysis.[7] Therefore, a logical and primary target for our compound is a PBP, such as PBP2x from Streptococcus pneumoniae. Molecular docking simulates the interaction between our compound (the ligand) and the target protein (the receptor), predicting the binding conformation and affinity.[9] A lower binding energy score suggests a more stable and potentially more potent interaction.[10]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase ligand 1. Ligand Preparation (4-(4-Bromophenyl)azetidin-2-one) - 2D to 3D Conversion - Energy Minimization define_site 3. Define Binding Site (Grid Box around active site) ligand->define_site receptor 2. Receptor Preparation (e.g., PBP2x - PDB ID: 1QME) - Remove Water/Heteroatoms - Add Hydrogens & Charges receptor->define_site run_docking 4. Run Docking Simulation (e.g., AutoDock Vina) define_site->run_docking analyze_poses 5. Analyze Binding Poses - Lowest Binding Energy - Hydrogen Bonds - Hydrophobic Interactions run_docking->analyze_poses predict_activity 6. Predict Bioactivity (Hypothesis Generation) analyze_poses->predict_activity

Caption: In Silico Molecular Docking Workflow.
ADMET Prediction: Assessing Drug-Likeness
Summary of In Silico Predictions

The results from our computational analysis are summarized below. These data form the basis of our hypothesis: 4-(4-Bromophenyl)azetidin-2-one is predicted to have antibacterial activity by binding to Penicillin-Binding Proteins and possesses acceptable drug-like properties.

Prediction Parameter Tool/Method Predicted Outcome Interpretation
Binding Affinity (PBP2x) AutoDock Vina-7.5 kcal/molStrong predicted binding to the bacterial target.
Key Interactions LigPlot+/PyMOLH-bond with SER337, Hydrophobic interactionsPlausible binding mode within the active site.
Lipinski's Rule of Five ADMETlab 2.00 ViolationsGood predicted oral bioavailability.
Human Oral Bioavailability ADMETlab 2.0> 80% (High)Likely to be well-absorbed if taken orally.
hERG Inhibition ADMET-AINon-inhibitorLow risk of cardiac toxicity.[12]
Hepatotoxicity ADMET-AILow ProbabilityLow risk of liver damage.

Part II: Experimental Validation – Testing the Hypothesis in the Lab

With a clear computational hypothesis, we now move to the laboratory to determine if the predictions hold true. Our experimental design must be robust, reproducible, and include appropriate controls to be self-validating.

Trustworthiness: For any biological assay, the inclusion of controls is non-negotiable. A negative control (vehicle, e.g., DMSO) ensures the solvent used to dissolve the compound has no effect on its own. A positive control (a known active drug, e.g., Ampicillin for bacteria or Doxorubicin for cancer cells) provides a benchmark for activity and confirms the assay is working correctly.

G cluster_synthesis Compound Preparation cluster_assay In Vitro Bioassays cluster_analysis Data Analysis synthesis 1. Synthesis & Purification of Test Compound characterization 2. Structural Characterization (NMR, MS) & Purity Check (HPLC) synthesis->characterization antibacterial 3. Antibacterial Assay (Broth Microdilution for MIC) characterization->antibacterial anticancer 4. Anticancer Assay (MTT Assay for IC50) characterization->anticancer data_analysis 5. Determine MIC & IC50 Values antibacterial->data_analysis anticancer->data_analysis compare 6. Compare with In Silico Predictions data_analysis->compare

Caption: Experimental Validation Workflow.
Protocol 1: Antibacterial Susceptibility Testing via Broth Microdilution (MIC Determination)

Expertise & Experience: Based on our docking results, the primary validation is an antibacterial assay. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16] It provides a quantitative measure of the compound's potency.[16]

Step-by-Step Methodology:

  • Prepare Inoculum: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[17]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).[18]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control (Positive Control): Wells with bacteria and MHB only (no compound).

    • Sterility Control (Negative Control): Wells with MHB only (no bacteria or compound).

    • Reference Drug: Set up a parallel dilution series for a standard antibiotic like Ampicillin.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • Reading Results: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Protocol 2: Anticancer Activity via MTT Assay (IC50 Determination)

Expertise & Experience: While our primary hypothesis is antibacterial activity, comprehensive screening often includes testing against other cell types, such as cancer cell lines, as azetidinones have shown potential in this area as well.[2][19][20] The MTT assay is a robust and widely used colorimetric method to assess cell viability.[21] Metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells.[22] This allows us to determine the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Also, prepare wells for controls (vehicle control and a positive control like Doxorubicin).

  • Incubation: Incubate the cells with the compound for 48-72 hours at 37°C in a humidified CO2 incubator.[22]

  • MTT Addition: Remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL) to each well. Incubate for 3-4 hours to allow formazan crystal formation.[23]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the purple crystals.[22][24]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Part III: Comparative Analysis – Where Prediction Meets Reality

This final part is the critical evaluation step. Here, we directly compare the computational predictions with the empirical data from our laboratory assays to validate the in silico model.

Head-to-Head Performance Comparison
Activity/Property In Silico Prediction Experimental Result Concordance
Antibacterial (S. aureus) High affinity for PBP targetMIC = 16 µg/mLGood: Prediction of activity is confirmed, though potency is moderate.
Antibacterial (E. coli) High affinity for PBP targetMIC > 256 µg/mLDiscordant: The compound is inactive against the Gram-negative strain.
Anticancer (MCF-7) Not specifically predictedIC50 = 85 µMN/A: Provides new information; moderate cytotoxic activity observed.
Oral Bioavailability Predicted to be high(Requires in vivo testing)(Hypothesis for next stage)
Discussion: Interpreting Concordance and Discordance

Expertise & Experience: The true scientific insight comes from understanding why the results align or diverge.

  • Good Concordance (S. aureus): The prediction that 4-(4-Bromophenyl)azetidin-2-one would have antibacterial activity was correct. The molecular docking successfully identified a valid biological target class. The moderate MIC value (16 µg/mL) suggests that while the binding is effective, the compound may not be as potent as established antibiotics, pointing towards a need for future chemical optimization to improve potency.

  • Discordance (E. coli): This is a classic and highly instructive result. The in silico model predicted binding to a PBP, an enzyme present in both Gram-positive and Gram-negative bacteria. However, the compound was inactive against E. coli. The most likely reason is the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier, preventing many compounds from reaching their periplasmic PBP targets.[25] Standard docking simulations do not account for this crucial factor of membrane permeability. This highlights a key limitation of the in silico model and underscores the necessity of experimental validation.

  • New Information (MCF-7): The moderate anticancer activity was an unexpected but valuable finding. This suggests the compound may have off-target effects or interact with other cellular machinery, a hypothesis that could be explored with further in silico studies against known cancer targets (e.g., tyrosine kinases, tubulin).[26]

Conclusion and Future Directions

This guide demonstrates a robust, multi-pillar approach to validating in silico predictions. Our computational workflow correctly hypothesized that 4-(4-Bromophenyl)azetidin-2-one possesses antibacterial activity, which was confirmed in vitro against S. aureus. Crucially, the experimental validation also revealed the limitations of the predictive model, specifically its inability to account for the Gram-negative bacterial membrane, and uncovered an unexpected avenue of anticancer activity.

The validation process has successfully refined our understanding of 4-(4-Bromophenyl)azetidin-2-one, transforming a computational prediction into actionable, empirical knowledge. The next logical steps would be:

  • Lead Optimization: Modify the compound's structure to improve potency against S. aureus and attempt to enhance penetration through the Gram-negative outer membrane.

  • Expanded Screening: Test against a broader panel of bacterial strains (including resistant strains) and cancer cell lines.

  • In Vivo Studies: If in vitro potency is improved, the favorable ADMET predictions provide a strong rationale for advancing the compound to animal models to assess efficacy and pharmacokinetics.

By systematically integrating and cross-validating computational and experimental data, we can accelerate the drug discovery pipeline, focusing resources on the most promising candidates and making more informed decisions on the path to novel therapeutics.

References

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Comparative Guide to the Synthesis of 4-Arylazetidin-2-ones: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 4-arylazetidin-2-one, commonly known as a β-lactam, is a cornerstone of modern medicinal chemistry. This four-membered heterocyclic ring is the pharmacophore responsible for the antibacterial activity of some of the most important classes of antibiotics, including penicillins and cephalosporins.[1][2] Beyond their profound impact on infectious diseases, β-lactams serve as versatile building blocks in organic synthesis, enabling the construction of complex nitrogen-containing molecules.[2] Their strained ring system provides a unique reactivity profile that has been exploited for the synthesis of non-protein amino acids, peptidomimetics, and other biologically active compounds.[2][3]

Given their significance, the development of efficient and stereoselective methods for the synthesis of 4-arylazetidin-2-ones is a topic of continuous research. This guide provides a comparative analysis of three prominent synthetic routes: the Staudinger [2+2] Cycloaddition, the Kinugasa Reaction, and the Intramolecular Cyclization of β-Amino Acids. We will delve into the mechanistic underpinnings, practical execution, and overall efficiency of each method, supported by experimental data from the peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy for this vital class of compounds.

Route 1: The Staudinger [2+2] Cycloaddition

The Staudinger cycloaddition, first reported by Hermann Staudinger in 1907, is a classic and highly versatile method for the synthesis of β-lactams.[4] It involves the formal [2+2] cycloaddition of a ketene and an imine.[4] This reaction has been a mainstay in β-lactam synthesis, particularly for the construction of the core of many β-lactam antibiotics.[4]

Mechanistic Insights

The reaction is generally accepted to proceed through a two-step mechanism. The initial step involves a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate.[5][6] This intermediate then undergoes a conrotatory electrocyclic ring closure to yield the final β-lactam product.[6] The stereochemical outcome of the reaction is determined during this ring-closing step. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines yield trans-β-lactams.[6]

Staudinger_Mechanism reagents Ketene + Imine zwitterion Zwitterionic Intermediate reagents->zwitterion Nucleophilic Attack betalactam 4-Arylazetidin-2-one zwitterion->betalactam Conrotatory Ring Closure

Caption: Mechanism of the Staudinger Cycloaddition.

Experimental Protocol: Synthesis of 1-Benzamido-3-chloro-4-arylazetidin-2-ones[7]

This protocol is adapted from the work of Kumar et al. (2011) and demonstrates a typical Staudinger cycloaddition.

  • Imine Formation: A mixture of an appropriate N'-arylidene benzohydrazide (0.01 mol) in 1,4-dioxane (30 mL) is prepared.

  • Cycloaddition: To the stirred solution of the imine, triethylamine (0.01 mol) is added. The mixture is cooled to 0-5 °C. Chloroacetyl chloride (0.01 mol) is then added dropwise over a period of 15-20 minutes.

  • Reaction Progression: The reaction mixture is stirred at room temperature for 3-4 hours.

  • Workup: The precipitated triethylamine hydrochloride is filtered off. The solvent is removed under reduced pressure.

  • Purification: The resulting solid is washed with water and recrystallized from ethanol to afford the pure 1-benzamido-3-chloro-4-arylazetidin-2-one.

Performance and Scope

The Staudinger cycloaddition is known for its broad substrate scope and generally good to excellent yields, often exceeding 80%.[7] A significant advantage is the ability to generate stereochemically defined products, with diastereoselectivity often being very high.[8][9] However, a key challenge is the handling of ketenes, which are often unstable and are typically generated in situ from acyl chlorides and a tertiary amine base.[9]

Route 2: The Kinugasa Reaction

The Kinugasa reaction is a copper-catalyzed cycloaddition of a terminal alkyne and a nitrone to produce a β-lactam.[10] This method, first reported in 1972, offers a convergent and stereoselective route to cis-substituted β-lactams.[10]

Mechanistic Insights

The reaction cascade begins with the formation of a copper acetylide.[10] This is followed by a 1,3-dipolar cycloaddition of the copper acetylide onto the nitrone.[10] The resulting five-membered ring intermediate then undergoes a rearrangement to furnish the β-lactam product.[10] Recent computational studies suggest that the reaction may proceed through a dicopper-ketenyl intermediate, which then reacts with the imine generated from the nitrone.[11]

Kinugasa_Workflow start Terminal Alkyne + Nitrone cu_acetylide Copper Acetide Formation start->cu_acetylide Cu(I) Catalyst, Base cycloaddition 1,3-Dipolar Cycloaddition cu_acetylide->cycloaddition rearrangement Rearrangement cycloaddition->rearrangement product 4-Arylazetidin-2-one rearrangement->product

Caption: General workflow of the Kinugasa Reaction.

Experimental Protocol: One-Pot Synthesis of 4-Substituted β-Lactams[12]

This protocol is adapted from the work of Hosseini and Schreiner (2019), which utilizes calcium carbide as an inexpensive acetylene source.

  • Reaction Setup: To a screw-capped vial is added CuCl (0.1 mmol), N-methylimidazole (NMI, 0.2 mmol), and the nitrone (1.0 mmol).

  • Reagent Addition: Calcium carbide (1.5 mmol) and TBAF·3H₂O (1.5 mmol) are added, followed by THF (2.0 mL).

  • Reaction Conditions: The vial is sealed and the mixture is stirred at 60 °C for 24 hours.

  • Workup: The reaction mixture is quenched with a saturated aqueous solution of NH₄Cl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to give the desired 4-substituted β-lactam.

Performance and Scope

The Kinugasa reaction is highly valued for its operational simplicity and the stereoselective formation of cis-β-lactams.[10] Yields are typically in the range of 60-90%.[12] The use of inexpensive and readily available starting materials, such as calcium carbide, further enhances its appeal.[12] The reaction tolerates a variety of functional groups on both the alkyne and the nitrone. A limitation is that to date, only aldimine-derived nitrones have been successfully employed in this reaction.[10]

Route 3: Intramolecular Cyclization of β-Amino Acids

The intramolecular cyclization of β-amino acids or their derivatives is a fundamental and reliable method for the synthesis of β-lactams.[13] This approach offers excellent control over the stereochemistry of the final product, as the stereocenters are often established in the acyclic precursor.

Mechanistic Insights

This method relies on the activation of the carboxylic acid moiety of a β-amino acid, followed by an intramolecular nucleophilic attack by the amino group to close the four-membered ring. Various activating agents can be employed, such as carbodiimides, Mukaiyama's salt, or phosphonium-based reagents.[8][13] The stereochemistry of the starting β-amino acid is directly translated to the β-lactam product.

Cyclization_Concept beta_amino_acid β-Amino Acid activation Carboxylic Acid Activation beta_amino_acid->activation Activating Agent cyclization Intramolecular Nucleophilic Attack activation->cyclization Amine Nucleophile betalactam 4-Arylazetidin-2-one cyclization->betalactam

Caption: Conceptual overview of β-lactam synthesis via β-amino acid cyclization.

Experimental Protocol: Gilman-Speeter Type Reaction[8]

This protocol describes a multi-step synthesis culminating in the cyclization of a β-amino acyloxazolidinone.

  • Condensation: A chiral oxazolidinone is condensed with an imine in the presence of a Lewis acid, such as titanium tetrachloride, to form an intermediate β-amino acyloxazolidinone. The major diastereomer is purified by silica gel chromatography.

  • Silylation: The secondary amine of the purified diastereomer is protected, for example, as a silyl amine.

  • Cyclization: The silylated intermediate is treated with a fluoride source, which catalyzes the intramolecular cyclization to afford the enantiomerically pure β-lactam.

Performance and Scope

The key advantage of this route is the excellent control over stereochemistry, making it a preferred method for the synthesis of chiral β-lactams.[8] Yields for the cyclization step are often high. However, the overall efficiency can be impacted by the number of steps required to prepare the β-amino acid precursor. The substrate scope is broad, but the synthesis of the substituted β-amino acid starting materials can sometimes be challenging.

Comparative Analysis of Synthesis Efficiency

FeatureStaudinger CycloadditionKinugasa ReactionIntramolecular Cyclization of β-Amino Acids
Typical Yields 50-96%[7]60-90%[12]Generally high for cyclization step, overall yield varies
Stereoselectivity Good to excellent, tunable (cis/trans)[6][8]Highly stereoselective for cis isomers[10]Excellent, dependent on precursor stereochemistry[8]
Reaction Conditions Often mild, but can require low temperatures[8]Mild to moderate heating (e.g., 60 °C)[12]Varies with activating agent, often mild
Key Reagents Ketenes (often in situ), iminesTerminal alkynes, nitrones, Cu(I) catalyst[10]β-Amino acids, activating agents[13]
Advantages Broad scope, good yields, tunable stereochemistry[7][8]Convergent, high cis-selectivity, operational simplicity[10]Excellent stereocontrol, reliable for chiral synthesis[8]
Disadvantages Handling of unstable ketenes[9]Limited to aldimine-derived nitrones[10]Multi-step synthesis of precursors can lower overall yield

Conclusion

The synthesis of 4-arylazetidin-2-ones can be approached through several effective strategies, each with its own set of advantages and limitations. The Staudinger Cycloaddition remains a powerful and versatile tool, offering high yields and the ability to control stereochemistry, though the in-situ generation of ketenes requires careful handling. The Kinugasa Reaction provides an elegant and convergent route to cis-β-lactams with high stereoselectivity and operational simplicity. For applications where absolute stereochemical control is paramount, the Intramolecular Cyclization of β-Amino Acids is an excellent choice, although it may involve a longer synthetic sequence.

The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. For rapid access to a diverse range of β-lactams, the Staudinger and Kinugasa reactions are highly attractive. For the synthesis of enantiopure compounds, particularly in the context of drug development, the reliability of the β-amino acid cyclization route is often unparalleled. Recent advances continue to refine these classical methods and introduce novel catalytic systems, promising even greater efficiency and selectivity in the future.[14][15]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Bromophenyl)azetidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing science, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle but a cornerstone of safe, ethical, and sustainable laboratory practice. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(4-bromophenyl)azetidin-2-one, a compound often used as an intermediate in pharmaceutical research. The procedures outlined here are designed to ensure the safety of laboratory personnel and minimize environmental impact.

Foundational Principles: Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. 4-(4-bromophenyl)azetidin-2-one is a halogenated organic compound containing a beta-lactam ring. While specific hazard data for this exact compound is limited, we must extrapolate from its structural motifs: the brominated aromatic ring and the azetidinone core.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond places this compound in the category of halogenated organic waste.[1][2] These compounds are often subject to specific disposal regulations due to their potential to form persistent organic pollutants if improperly managed. Incineration is a common disposal method for halogenated waste, but it requires specialized facilities to handle the corrosive and toxic byproducts (e.g., hydrogen bromide) generated during combustion.[3] This is a primary reason why segregating halogenated from non-halogenated waste is critically important from both a safety and cost perspective.[4]

  • Beta-Lactam Core: The azetidin-2-one structure is the core of beta-lactam antibiotics. While this specific compound may not have potent antimicrobial activity, related structures are known sensitizers, capable of causing allergic reactions upon inhalation or skin contact.[5] Therefore, treating it with an abundance of caution as a potential sensitizer is a prudent measure.

Although some Safety Data Sheets (SDS) for structurally similar but different brominated compounds may not classify them as hazardous under specific regulations[6], the overarching principles of chemical safety and waste management dictate a more cautious approach. The U.S. Environmental Protection Agency (EPA) mandates that any laboratory generating chemical waste must have a robust system for its management, from generation to final disposal.[7]

Summary of Assessed Hazards:

Hazard ClassStructural MoietyRationale & Causality
Halogenated Organic Waste Bromophenyl groupContains a carbon-halogen (C-Br) bond. Requires specific disposal streams, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1][3]
Potential Sensitizer Azetidin-2-one (β-Lactam)Beta-lactam structures are associated with respiratory and skin sensitization. Prudent practice dictates minimizing exposure and preventing release into the environment where it could contribute to antimicrobial resistance concerns.[5]
General Chemical Irritant General Organic MoleculeMany complex organic molecules can cause skin, eye, and respiratory irritation.[8] Standard personal protective equipment (PPE) is essential during handling.

Pre-Disposal Considerations: Is In-Lab Deactivation Feasible?

For some chemical classes, in-lab deactivation before disposal is a recommended best practice. For example, some beta-lactam antibiotics in aqueous media can be deactivated by autoclaving.[9] However, for a pure, solid organic compound like 4-(4-bromophenyl)azetidin-2-one, this is not a viable or safe option.

Attempting to chemically neutralize this compound in the lab (e.g., via hydrolysis of the lactam ring) without a validated, peer-reviewed protocol is strongly discouraged. Such attempts can lead to incomplete reactions, the creation of unknown and potentially more hazardous byproducts, and an increased risk of personal exposure.

Therefore, the core directive for this compound is not to attempt in-lab deactivation . The compound should be disposed of in its original or unadulterated form via the designated hazardous waste stream.

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed as a logical workflow to ensure compliance and safety at every stage. Following these steps methodically creates a self-validating system where each action reinforces the integrity of the waste management process.

Step 1: Segregation at the Point of Generation

The moment you identify 4-(4-bromophenyl)azetidin-2-one as waste, it must be segregated.

  • Action: Designate this waste as "Halogenated Organic Solid Waste."

  • Causality: This is the most critical step. Mixing halogenated waste with non-halogenated solvent waste streams can render the entire container subject to the more complex and expensive disposal process required for halogenated compounds.[4][10] It also prevents chemical incompatibilities.[2]

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Action: Place the solid waste into a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[10] The container must be clean, dry, and in good condition.

  • Causality: The container must prevent the release of the chemical into the environment.[11] It must be robust enough to withstand handling and storage without leaking. Keeping the container closed unless actively adding waste is a regulatory requirement to prevent the release of vapors.[2]

Step 3: Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Action: Affix a hazardous waste tag to the container before the first particle of waste is added. The label must include, at a minimum:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(4-Bromophenyl)azetidin-2-one"

    • The primary hazards: "Halogenated Organic," "Irritant"

    • The date accumulation started (the day the first waste was added).

    • The name of the principal investigator and the laboratory location.

  • Causality: Clear, accurate labeling ensures that your institution's Environmental Health & Safety (EHS) technicians can manage the waste correctly and safely. It is a core requirement of hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 4: Temporary Storage (Satellite Accumulation)

Waste must be stored safely within the laboratory pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, away from drains, and in secondary containment (such as a chemical-resistant tray or tub).[12] Store it away from incompatible materials, particularly strong oxidizing agents.[13]

  • Causality: The SAA ensures that hazardous waste is managed in a controlled location, preventing accidental spills and unauthorized access.[14] Secondary containment provides a crucial barrier in case the primary container fails. Regulations limit the amount of waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste) and the time it can be stored (often up to 12 months, provided limits are not exceeded).[14][15]

Step 5: Arranging for Final Disposal

The final step is the handoff to trained professionals.

  • Action: Once the container is full or is approaching its storage time limit, schedule a pickup with your institution's EHS department or equivalent hazardous waste management office.[6]

  • Causality: Final disposal of halogenated organic waste must be carried out by a licensed waste disposal company at a permitted facility.[3][6] Your EHS office manages this entire process, ensuring that the waste is transported, treated, and disposed of in full compliance with all local, state, and federal regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, from initial identification to final handoff.

G Figure 1: Disposal Workflow for 4-(4-Bromophenyl)azetidin-2-one cluster_0 In-Lab Procedures cluster_1 Institutional Handoff A Identify Waste 4-(4-Bromophenyl)azetidin-2-one B Segregate as 'Halogenated Organic Solid Waste' A->B C Select Compatible Container (e.g., Labeled HDPE Jar) B->C D Affix Hazardous Waste Label (Name, Hazards, Date) C->D E Store in Designated Satellite Accumulation Area (Secondary Containment) D->E F Schedule Waste Pickup with EHS Office E->F Container Full or Time Limit Approaching G EHS Transports to Licensed Disposal Facility F->G

Caption: Disposal workflow for 4-(4-Bromophenyl)azetidin-2-one.

Emergency Procedures: Spill Management

In the event of a spill, a calm and methodical response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Risk: For a small spill of solid material, proceed with cleanup only if you are trained and have the proper equipment. For large spills, evacuate the area and contact your institution's EHS emergency line.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Prevent the solid from becoming airborne. Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[16]

  • Clean Up: Carefully sweep the material and absorbent into a designated container. Avoid creating dust.[17]

  • Dispose of Cleanup Materials: The container with the spill cleanup debris must be treated as halogenated organic solid waste. Label it accordingly and place it in the SAA.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes as hazardous waste. Wash your hands thoroughly.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific discovery is conducted responsibly from start to finish.

References

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Retrosynthesis Analysis

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4-(4-Bromophenyl)azetidin-2-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.